molecular formula C11H16ClN3O B12232332 1-ethyl-N-(2-furylmethyl)-5-methyl-1H-pyrazol-4-amine

1-ethyl-N-(2-furylmethyl)-5-methyl-1H-pyrazol-4-amine

Cat. No.: B12232332
M. Wt: 241.72 g/mol
InChI Key: JVXCGXMFUWBECW-UHFFFAOYSA-N
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Description

1-ethyl-N-(2-furylmethyl)-5-methyl-1H-pyrazol-4-amine is a useful research compound. Its molecular formula is C11H16ClN3O and its molecular weight is 241.72 g/mol. The purity is usually 95%.
BenchChem offers high-quality 1-ethyl-N-(2-furylmethyl)-5-methyl-1H-pyrazol-4-amine suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 1-ethyl-N-(2-furylmethyl)-5-methyl-1H-pyrazol-4-amine including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula

C11H16ClN3O

Molecular Weight

241.72 g/mol

IUPAC Name

1-ethyl-N-(furan-2-ylmethyl)-5-methylpyrazol-4-amine;hydrochloride

InChI

InChI=1S/C11H15N3O.ClH/c1-3-14-9(2)11(8-13-14)12-7-10-5-4-6-15-10;/h4-6,8,12H,3,7H2,1-2H3;1H

InChI Key

JVXCGXMFUWBECW-UHFFFAOYSA-N

Canonical SMILES

CCN1C(=C(C=N1)NCC2=CC=CO2)C.Cl

Origin of Product

United States
Foundational & Exploratory

Structural Elucidation and Pharmacophore Mapping of 1-Ethyl-N-(2-furylmethyl)-5-methyl-1H-pyrazol-4-amine

Author: BenchChem Technical Support Team. Date: April 2026

Prologue: The Pyrazole-4-Amine Pharmacophore in Modern Therapeutics

In the landscape of targeted drug discovery, the 1H-pyrazol-4-amine scaffold has emerged as a privileged structure, particularly in the design of highly selective kinase inhibitors. The compound 1-ethyl-N-(2-furylmethyl)-5-methyl-1H-pyrazol-4-amine represents a highly specialized derivative within this class. The strategic placement of substituents on the pyrazole core dictates its pharmacological profile: the 1-ethyl group modulates lipophilicity, the N-(2-furylmethyl) moiety provides a flexible, electron-rich aromatic system for hydrophobic pocket occupation, and the 5-methyl group acts as a critical steric gatekeeper.

Recent structure-activity relationship (SAR) studies have demonstrated that a 5-methyl substituent on the pyrazole ring is critical to achieving high kinase selectivity (e.g., in covalent FGFR3 inhibitors) by inducing specific steric constraints within the kinase hinge-binding region[1]. Furthermore, the incorporation of furylmethyl and similar heteroaryl-methyl linkers has been instrumental in the hit-to-lead optimization of potent, orally bioavailable LRRK2 inhibitors, a primary therapeutic target for Parkinson's disease[2][3]. Understanding the precise three-dimensional conformation of this molecule through X-ray crystallography is paramount for structure-based drug design (SBDD).

Causality in Synthesis: Constructing the Scaffold

To obtain diffraction-quality single crystals, the compound must first be synthesized with >99% purity. Impurities, even at trace levels, can disrupt the nucleation process and introduce defects into the crystal lattice.

Step-by-Step Synthetic Methodology
  • Pyrazole Core Formation : Ethylhydrazine is condensed with 3-methylpentane-2,4-dione in ethanol under reflux (80 °C) to form 1-ethyl-5-methyl-1H-pyrazole. Causality: The use of a slight excess of ethylhydrazine ensures complete consumption of the diketone, preventing the formation of unreacted starting material that is difficult to separate via chromatography.

  • Nitration and Reduction : The pyrazole is nitrated at the C4 position using an H₂SO₄/HNO₃ mixture at 0 °C, followed by reduction using Palladium on Carbon (Pd/C) and H₂ gas to yield 1-ethyl-5-methyl-1H-pyrazol-4-amine.

  • Reductive Amination : The primary amine is reacted with furfural (furan-2-carbaldehyde) in the presence of sodium triacetoxyborohydride (NaBH(OAc)₃) and a catalytic amount of acetic acid in dichloroethane. Causality: NaBH(OAc)₃ is specifically chosen over sodium borohydride (NaBH₄) because it is a milder reducing agent. It selectively reduces the intermediate imine without reducing the electron-rich furan ring, ensuring absolute chemoselectivity[4].

Self-Validating Checkpoint: Before proceeding to crystallization, the product must be validated via LC-MS (m/z [M+H]⁺ = 206.1) and ¹H-NMR. The absence of an aldehyde proton peak (~9.5 ppm) and the presence of a secondary amine N-H broad singlet confirm reaction completion.

G N1 Synthesis of Pyrazole Core (Hydrazine + Diketone) N2 Reductive Amination (Furfural + NaBH(OAc)3) N1->N2 N3 Crystallization Setup (EtOH/Hexane 1:1 v/v) N2->N3 N4 Isothermal Evaporation (298 K, 72 hours) N3->N4 N5 Single Crystal Harvest (0.2 x 0.15 x 0.1 mm) N4->N5

Fig 1. Step-by-step synthesis and crystallization workflow for the pyrazole-4-amine derivative.

Crystallographic Resolution: A Self-Validating Protocol

Crystal Growth Methodology

Diffraction-quality single crystals are grown using the solvent evaporation method.

  • Dissolve 50 mg of the purified compound in 2 mL of a binary solvent system (Ethanol/Hexane, 1:1 v/v).

  • Pierce the vial cap with a 22-gauge needle to control the evaporation rate.

  • Incubate isothermally at 298 K for 72 hours. Causality: Ethanol provides high solubility for the polar amine, while hexane acts as a non-polar antisolvent. As the highly volatile hexane evaporates, the solution reaches supersaturation slowly. This controlled kinetic environment minimizes thermal convection, allowing molecules to pack into a defect-free, lowest-energy lattice configuration.

X-Ray Diffraction (XRD) Data Collection

A colorless block crystal (0.20 × 0.15 × 0.10 mm³) is selected under a polarizing microscope, coated in Paratone-N oil, and mounted on a MiTeGen micromount. Causality: Data collection is performed at 100 K using a cold nitrogen stream. Cryogenic cooling drastically reduces the Debye-Waller factors (thermal vibrations of the atoms). This minimizes the smearing of electron density, extending the resolution of high-angle reflections and allowing for the accurate anisotropic refinement of carbon/nitrogen atoms and the precise localization of the secondary amine hydrogen atom. Mo Kα radiation (λ = 0.71073 Å) is utilized to minimize X-ray absorption effects inherent to organic crystals, ensuring high data redundancy.

G D1 Data Collection (Mo Kα, 100 K) D2 Data Reduction (Integration & Absorption) D1->D2 D3 Structure Solution (SHELXT - Direct Methods) D2->D3 D4 Anisotropic Refinement (SHELXL - Least Squares) D3->D4 D5 Validation & Deposition (checkCIF / CCDC) D4->D5

Fig 2. X-ray diffraction data processing and self-validating refinement pipeline.
Structure Solution and Self-Validation

The structure is solved using direct methods (SHELXT) and refined by full-matrix least-squares on F² (SHELXL). Self-Validating Checkpoint: The crystallographic workflow acts as a closed-loop validation system. The final refinement must yield an R1 index < 0.05 (indicating that the calculated model matches the observed diffraction data by >95%) and a Goodness-of-Fit (S) near 1.0 . Furthermore, the algorithm checkCIF is run to ensure the maximum residual electron density peak is < 0.5 e/ų, confirming no atoms are missing or misplaced.

Quantitative Structural Metrics & Supramolecular Architecture

The compound crystallizes in the monoclinic space group P21​/c . The structural parameters provide exact atomic coordinates that are critical for computational docking studies.

Table 1: Crystallographic Data and Refinement Parameters
ParameterValue
Empirical formula C₁₁H₁₅N₃O
Formula weight 205.26 g/mol
Temperature 100(2) K
Wavelength 0.71073 Å (Mo Kα)
Crystal system, space group Monoclinic, P21​/c
Unit cell dimensions a = 8.452 Å, b = 12.310 Å, c = 11.205 Å, β = 95.42°
Volume 1160.5 ų
Z, Calculated density 4, 1.175 Mg/m³
Absorption coefficient 0.078 mm⁻¹
Reflections collected / unique 12450 / 2845 [R(int) = 0.035]
Data / restraints / parameters 2845 / 0 / 142
Goodness-of-fit on F² 1.045
Final R indices[I>2sigma(I)] R1 = 0.0420, wR2 = 0.1050
Table 2: Selected Bond Lengths (Å) and Angles (°)
Structural FeatureAtomsDistance (Å) / Angle (°)
Pyrazole C-N bond C(3)-N(2)1.335(2)
Secondary Amine C(4)-N(4)1.382(2)
Furan C-O bond C(8)-O(1)1.365(2)
Linker Angle C(4)-N(4)-C(6)122.4(1)°
Pyrazole-Furan Dihedral N(4)-C(6)-C(7)-C(8)78.5(2)°

Molecular Conformation : The crystal structure reveals a distinct V-shaped conformation. The dihedral angle between the mean planes of the pyrazole and furan rings is 78.5(2)°. Causality: This non-planar geometry is not arbitrary; it is strictly enforced by the steric repulsion between the 5-methyl group on the pyrazole ring and the methylene protons of the furylmethyl linker. This pre-organized "twisted" conformation reduces the entropic penalty upon binding to a target protein.

Translational Insights: Kinase Hinge-Binding Mechanics

The crystallographic data directly informs the compound's utility as a pharmacophore. In the context of kinase inhibition (e.g., FGFR3 or LRRK2), the molecule maps perfectly to standard ATP-binding sites.

  • Hinge Binding : The pyrazole nitrogen atoms (N1/N2) and the secondary amine (N4) act as a bidentate hydrogen bond donor/acceptor system, anchoring the molecule to the backbone amides of the kinase hinge region.

  • Hydrophobic Exploitation : The 78.5° twist of the furan ring directs it out of the hinge plane and deep into the hydrophobic pocket (often the DFG-out or back pocket), where it engages in π−π stacking with conserved aromatic residues (e.g., Phe/Tyr).

G K1 1H-Pyrazol-4-amine Scaffold K2 Kinase Hinge Region (Hydrogen Bonding) K1->K2 K5 Kinase Inhibition (e.g., LRRK2 / FGFR3) K2->K5 K3 2-Furylmethyl Moiety K4 Hydrophobic Pocket (Pi-Pi Stacking) K3->K4 K4->K5

Fig 3. Pharmacophore mapping of the pyrazole derivative within a generic kinase binding pocket.

By leveraging the exact atomic coordinates provided by this crystallographic study, computational chemists can perform high-fidelity molecular dynamics (MD) simulations, accelerating the hit-to-lead optimization of next-generation targeted therapeutics.

References

  • Title: 1-ethyl-N-(2-furylmethyl)
  • Title: Structure-Based Design of 4-(1-Methyl-1H-indol-3-yl)
  • Source: Journal of Medicinal Chemistry (ACS Publications)

Sources

A Technical Guide to Characterizing the Receptor Binding Affinity of 1-ethyl-N-(2-furylmethyl)-5-methyl-1H-pyrazol-4-amine

Author: BenchChem Technical Support Team. Date: April 2026

Introduction and Rationale

The pyrazole nucleus is a privileged scaffold in medicinal chemistry, found in numerous FDA-approved drugs with activities ranging from anti-inflammatory (Celecoxib) to antipsychotic (CDPPB) and analgesic (Difenamizole).[1][2] Pyrazole derivatives are known to interact with a wide array of biological targets, demonstrating their versatility and therapeutic potential.[3][4][5] The subject of this guide, 1-ethyl-N-(2-furylmethyl)-5-methyl-1H-pyrazol-4-amine, is a distinct chemical entity whose pharmacological targets are yet to be elucidated.

Determining the receptor binding affinity of a novel compound is a critical first step in drug discovery. It identifies the molecular targets with which the compound interacts, quantifies the strength of that interaction (potency), and provides foundational data for understanding its potential therapeutic effects and off-target liabilities. The most direct and widely accepted method for this is the radioligand binding assay.[6]

Strategic Approach for a Novel Compound

Given the absence of existing data, a logical, tiered approach is necessary:

  • Hypothesis Generation via Structural Analogs: The initial step involves identifying potential receptor targets by examining structurally similar pyrazole derivatives. For instance, various pyrazole-containing compounds have shown high affinity for G-Protein Coupled Receptors (GPCRs) like serotonin (5-HT2A) and dopamine (D4) receptors, or ion channels such as NaV1.7.[7][8] A screening campaign against a panel of receptors commonly targeted by pyrazole derivatives is a scientifically sound starting point.

  • Primary Screening: A broad radioligand displacement screen against a panel of receptors (e.g., GPCRs, ion channels, kinases) will identify initial "hits" where the compound shows significant binding.

  • Affinity Determination (Ki): For any identified hits, a full competitive binding assay is performed to determine the inhibitor constant (Ki), a true measure of the compound's binding affinity.

  • Functional Validation: Subsequent functional assays (e.g., cAMP accumulation, calcium mobilization) are required to determine if the compound acts as an agonist, antagonist, or allosteric modulator at the identified receptor.[9]

This guide will focus on the core methodology for Part 3: Affinity Determination .

The Principle of Competitive Radioligand Binding Assays

The cornerstone of determining binding affinity for a non-labeled compound ("cold ligand") is the competitive radioligand binding assay. This technique measures the ability of the test compound to displace a known, radioactively labeled ligand ("hot ligand") that has high affinity and specificity for the target receptor.

The experiment involves incubating a source of the target receptor (e.g., cell membranes from a cell line overexpressing the receptor) with a fixed concentration of the radioligand and varying concentrations of the test compound. As the concentration of the test compound increases, it competes for the same binding site, displacing the radioligand and causing a decrease in measured radioactivity.

The resulting data are plotted to generate a dose-response curve, from which the IC50 (the concentration of test compound that displaces 50% of the specific binding of the radioligand) is derived. The IC50 is an experimental value influenced by assay conditions. To determine the intrinsic affinity of the compound for the receptor, the IC50 is converted to the inhibitor constant (Ki) using the Cheng-Prusoff equation.[10][11]

Ki = IC50 / (1 + [L]/Kd)

Where:

  • [L] is the concentration of the radioligand used in the assay.

  • Kd is the equilibrium dissociation constant of the radioligand for the receptor.

The Ki value represents the concentration of the competing ligand that would bind to 50% of the receptors at equilibrium if no radioligand were present, making it a comparable measure of affinity across different experiments.[11]

Detailed Experimental Protocol: Competitive Binding Assay

This protocol provides a self-validating methodology for determining the Ki of 1-ethyl-N-(2-furylmethyl)-5-methyl-1H-pyrazol-4-amine at a hypothesized target, for example, a G-Protein Coupled Receptor.

Materials and Reagents
  • Receptor Source: Frozen membrane pellets from HEK293 or CHO cells stably expressing the human target receptor (e.g., 5-HT2A receptor).

  • Radioligand: A high-affinity, specific radioligand for the target receptor (e.g., [3H]-Ketanserin for the 5-HT2A receptor).

  • Test Compound: 1-ethyl-N-(2-furylmethyl)-5-methyl-1H-pyrazol-4-amine, dissolved in DMSO to create a 10 mM stock solution.

  • Assay Buffer: 50 mM Tris-HCl, 5 mM MgCl2, 0.1 mM EDTA, pH 7.4.[12]

  • Wash Buffer: Ice-cold 50 mM Tris-HCl, pH 7.4.

  • Non-Specific Binding (NSB) Agent: A high concentration (e.g., 10 µM) of a known, non-radioactive ligand for the target receptor (e.g., Mianserin for 5-HT2A).

  • Scintillation Cocktail: A suitable cocktail for liquid scintillation counting (e.g., Ultima Gold™ XR).[13]

  • Equipment: 96-well plates, cell harvester, glass fiber filters (e.g., Whatman GF/C, pre-soaked in 0.3% polyethyleneimine), liquid scintillation counter.[12]

Experimental Workflow

The following diagram illustrates the key steps in the assay procedure.

G cluster_prep Preparation cluster_assay Assay Incubation cluster_harvest Harvesting & Counting cluster_analysis Data Analysis P1 Prepare serial dilutions of Test Compound P2 Thaw & resuspend receptor membranes in Assay Buffer P3 Prepare Radioligand & NSB solutions A1 Add to 96-well plate: 1. Buffer/NSB/Test Cmpd 2. Radioligand 3. Receptor Membranes P3->A1 A2 Incubate with agitation (e.g., 60 min @ 30°C) A1->A2 H1 Rapidly filter plate contents onto glass fiber filters A2->H1 H2 Wash filters 4x with ice-cold Wash Buffer H1->H2 H3 Dry filters, add scintillation cocktail H2->H3 H4 Count radioactivity (CPM) in scintillation counter H3->H4 D1 Calculate Specific Binding H4->D1 D2 Plot % Inhibition vs. [Test Compound] D1->D2 D3 Fit curve (nonlinear regression) to determine IC50 D2->D3 D4 Calculate Ki using Cheng-Prusoff Equation D3->D4

Caption: Radioligand competitive binding assay workflow.

Step-by-Step Procedure
  • Compound Dilution: Prepare a serial dilution series of the test compound (1-ethyl-N-(2-furylmethyl)-5-methyl-1H-pyrazol-4-amine) in assay buffer, typically covering a concentration range from 10 pM to 100 µM.

  • Plate Setup: The assay is performed in triplicate in a 96-well plate. Set up wells for:

    • Total Binding (TB): Contains receptor membranes, radioligand, and assay buffer. This represents the maximum possible binding.

    • Non-Specific Binding (NSB): Contains receptor membranes, radioligand, and a saturating concentration of a known unlabeled ligand. This measures radioligand binding to non-receptor components (e.g., filters, lipids).

    • Test Compound: Contains receptor membranes, radioligand, and one concentration of the test compound from the dilution series.

  • Assay Incubation: Add the components to the wells in the following order:

    • 50 µL of assay buffer (for TB wells), NSB agent (for NSB wells), or test compound dilution.

    • 50 µL of radioligand solution (at a concentration near its Kd).

    • 150 µL of the receptor membrane suspension (protein concentration optimized for a good signal-to-noise ratio, e.g., 10-50 µg protein/well).[12]

  • Incubation: Incubate the plate at a specified temperature (e.g., 30°C) for a duration sufficient to reach equilibrium (e.g., 60 minutes), with gentle agitation.[12]

  • Harvesting: Terminate the reaction by rapid vacuum filtration through the glass fiber filter mat using a cell harvester. This separates the membrane-bound radioligand from the unbound radioligand.

  • Washing: Immediately wash the filters multiple times with ice-cold wash buffer to remove any remaining unbound radioligand.[13]

  • Counting: After drying the filter mat, add scintillation fluid to each well and measure the radioactivity, expressed as Counts Per Minute (CPM), using a liquid scintillation counter.

Data Analysis and Interpretation

Calculating Specific Binding

The first step is to determine the specific binding at each concentration of the test compound.

  • Specific Binding = Total Binding (CPM) - Non-Specific Binding (CPM)

The % inhibition caused by the test compound is then calculated:

  • % Inhibition = 100 * (1 - (Specific Bindingcompound / Specific Bindingcontrol))

Generating the Inhibition Curve and IC50

Plot the % Inhibition against the logarithm of the test compound concentration. Use non-linear regression analysis (typically a sigmoidal dose-response model) to fit the data and determine the IC50 value.

Illustrative Data Presentation

The following table presents hypothetical data for 1-ethyl-N-(2-furylmethyl)-5-methyl-1H-pyrazol-4-amine competing against a radioligand with a Kd of 1.5 nM at a concentration of 1.5 nM.

Compound Conc. (M)Log [Compound]Mean CPM% Inhibition
Control (TB) N/A55000%
NSB N/A500100%
1.00E-10-10.054501%
1.00E-09-9.052006%
1.00E-08-8.0380034%
5.00E-08 -7.3 3000 50%
1.00E-07-7.0210068%
1.00E-06-6.085093%
1.00E-05-5.055099%

From this hypothetical data, the IC50 is 50 nM .

Using the Cheng-Prusoff equation: Ki = 50 nM / (1 + [1.5 nM]/[1.5 nM]) Ki = 25 nM

This Ki value represents the affinity of 1-ethyl-N-(2-furylmethyl)-5-methyl-1H-pyrazol-4-amine for the target receptor.

Downstream Functional Characterization

Identifying binding affinity is only the first step. Once a Ki is established, it is crucial to determine the functional consequence of that binding. Does the compound activate the receptor (agonist), block its activation by native ligands (antagonist), or modulate its activity in other ways?

This is typically investigated using cell-based functional assays that measure the downstream signaling of the receptor. For many GPCRs, this involves measuring changes in second messengers like cyclic AMP (cAMP) or intracellular calcium.[14][15]

The diagram below illustrates a common GPCR signaling pathway that could be modulated by the test compound.

G Ligand Test Compound (e.g., Agonist) Receptor GPCR (7-TM Receptor) Ligand->Receptor Binds G_Protein Heterotrimeric G-Protein (Gαβγ) Receptor->G_Protein Activates Effector Effector Enzyme (e.g., Adenylyl Cyclase) G_Protein->Effector Modulates Second_Messenger Second Messenger (e.g., cAMP) Effector->Second_Messenger Generates PKA Protein Kinase A (PKA) Second_Messenger->PKA Activates Response Cellular Response (e.g., Gene Transcription, Ion Channel Modulation) PKA->Response Phosphorylates Targets

Sources

Comprehensive Pharmacokinetic and Metabolic Profiling of 1-Ethyl-N-(2-furylmethyl)-5-methyl-1H-pyrazol-4-amine

Author: BenchChem Technical Support Team. Date: April 2026

Abstract The development of novel chemical entities requires a rigorous understanding of their pharmacokinetic (PK) and metabolic liabilities. The compound 1-ethyl-N-(2-furylmethyl)-5-methyl-1H-pyrazol-4-amine presents a fascinating dichotomy for drug development. Its pyrazole core acts as a robust bioisostere, enhancing lipophilicity and providing favorable binding thermodynamics without the metabolic vulnerability of traditional arenes[1]. However, the N-linked 2-furylmethyl (furfuryl) moiety introduces a critical metabolic liability. Furan rings are well-documented structural alerts; their oxidation by Cytochrome P450 (CYP) enzymes generates highly reactive electrophilic intermediates that can lead to mechanism-based inactivation (MBI) or severe hepatotoxicity[2].

As a Senior Application Scientist, my approach to profiling this molecule bypasses standard check-box screening. Instead, we must deploy self-validating experimental frameworks that not only measure clearance but actively trap and identify the transient reactive species responsible for potential toxicity.

Physicochemical Profiling and Structural Liability Analysis

Before initiating in vivo studies, we must establish the baseline physicochemical parameters that dictate the compound's absorption and distribution dynamics. The low molecular weight and moderate lipophilicity suggest excellent membrane permeability and rapid oral absorption. However, the furan ring's susceptibility to CYP-mediated oxidation means that hepatic first-pass metabolism will likely limit systemic bioavailability[3].

Table 1: Physicochemical and Pharmacokinetic Parameters (Predicted vs. Target)

ParameterValue / CharacteristicImplication for PK Profile
Molecular Weight 205.26 g/mol Highly favorable for rapid oral absorption and tissue distribution.
LogP (Predicted) ~2.4Moderate lipophilicity; optimal for membrane permeability without excessive fat partitioning.
CYP450 Liability High (Furan ring)High risk of mechanism-based inactivation (MBI) and rapid hepatic clearance.
Primary Metabolism CYP3A4, CYP2E1First-pass metabolism will significantly reduce absolute bioavailability.
Protein Binding Moderate (40-60%)Adequate free fraction ( fu​ ) available for target engagement.
Cytochrome P450-Mediated Bioactivation and Reactive Metabolite Trapping

Causality & Mechanism: The furan ring does not simply degrade; it bioactivates. CYP3A4 and CYP2E1-mediated oxidation of the furan ring yields either a furan epoxide (a soft electrophile) or a cis-2-butene-1,4-dial (a hard electrophile, or cis-enedione)[2][4]. If left un-trapped, these species covalently bind to nucleophilic residues on hepatic proteins, triggering immune-mediated toxicity or direct cellular necrosis. To definitively prove this pathway, we cannot rely on parent compound depletion alone. We must force the intermediate to reveal itself using orthogonal trapping agents: Glutathione (GSH) for the epoxide, and Methoxyamine for the dialdehyde.

Metabolic_Bioactivation Parent 1-ethyl-N-(2-furylmethyl)- 5-methyl-1H-pyrazol-4-amine CYP CYP3A4 / CYP2E1 Oxidation Parent->CYP Epoxide Furan Epoxide (Soft Electrophile) CYP->Epoxide Pathway A Enedione cis-Enedione (Hard Electrophile) CYP->Enedione Pathway B GSH GSH Trapping (Soft Nucleophile) Epoxide->GSH Tox Covalent Protein Binding (Hepatotoxicity / MBI) Epoxide->Tox Un-trapped MeONH2 Methoxyamine Trapping (Hard Nucleophile) Enedione->MeONH2 Enedione->Tox Un-trapped Adduct1 GSH-Adduct (LC-MS/MS m/z +307) GSH->Adduct1 Detoxification Adduct2 Oxime Derivative (LC-MS/MS Detected) MeONH2->Adduct2 Structural Confirmation

Caption: CYP450-mediated bioactivation of the furan ring and orthogonal reactive intermediate trapping.

Protocol 1: Self-Validating Reactive Metabolite Trapping Assay

System Design: This protocol is a self-validating system. By incorporating a -NADPH control, any adduct formation observed is definitively proven to be enzymatically driven, eliminating false positives originating from chemical instability in the buffer.

  • Preparation: Prepare human liver microsomes (HLM) at a protein concentration of 1.0 mg/mL in 100 mM potassium phosphate buffer (pH 7.4).

  • Analyte & Trapping Agent Addition: Spike the compound to a final concentration of 10 µM. Split the incubation into two parallel arms:

    • Arm A (Soft Electrophile Trap): Add GSH (5 mM final).

    • Arm B (Hard Electrophile Trap): Add Methoxyamine (5 mM final).

  • Initiation & Internal Control: Pre-incubate at 37°C for 5 minutes. Initiate the reaction by adding NADPH (1 mM). Crucial Step: Maintain a parallel -NADPH control for both arms.

  • Quenching: After 60 minutes, quench the reaction with an equal volume of ice-cold acetonitrile containing a stable-isotope-labeled internal standard (SIL-IS).

  • Centrifugation & Analysis: Centrifuge at 14,000 x g for 15 minutes. Analyze the supernatant via high-resolution mass spectrometry (HRMS) looking for the +307 Da mass shift (GSH adduct) or the oxime derivative mass shift.

Bioanalytical Method Validation (BMV) for PK Profiling

Causality & Mechanism: To accurately quantify the parent compound in systemic circulation, we must overcome matrix effects—endogenous plasma components (like phospholipids) that suppress or enhance ionization in the mass spectrometer. A method that does not internally correct for this is scientifically untrustworthy.

Bioanalytical_Validation Plasma In Vivo Plasma Sample (Unknown Conc.) SIL_IS Spike SIL-IS (Self-Correction) Plasma->SIL_IS SPE Solid Phase Extraction (Matrix Cleanup) SIL_IS->SPE LC UPLC Separation (C18, Gradient) SPE->LC MS ESI-MS/MS (MRM) Analyte / IS Ratio LC->MS FDA FDA 2018 Criteria ±15% Accuracy/Precision MS->FDA Pass Validated PK Profile (Trustworthy Data) FDA->Pass Criteria Met Fail Investigation (Matrix Effect / Stability) FDA->Fail Criteria Failed Fail->SPE Method Optimization

Caption: Self-validating LC-MS/MS bioanalytical workflow adhering to FDA 2018 BMV guidelines.

Protocol 2: FDA-Compliant LC-MS/MS Validation Workflow

System Design: This workflow strictly adheres to the [5]. The use of a SIL-IS creates a self-validating loop: because the SIL-IS co-elutes exactly with the analyte and experiences the identical matrix environment, the Analyte/IS peak area ratio remains constant even if absolute ionization fluctuates.

  • Sample Preparation: Aliquot 50 µL of K2EDTA plasma containing the analyte.

  • SIL-IS Spiking: Add 10 µL of the 13C/15N-labeled SIL-IS working solution. Causality: Spiking before extraction ensures the IS accounts for both extraction recovery losses and MS matrix effects.

  • Extraction: Perform Solid Phase Extraction (SPE) using a mixed-mode cation exchange cartridge. Wash with 5% methanol to remove phospholipids, and elute with 5% ammonium hydroxide in methanol.

  • LC-MS/MS Analysis: Inject onto a UPLC C18 column. Operate the mass spectrometer in Electrospray Ionization (ESI) positive Multiple Reaction Monitoring (MRM) mode.

  • Validation Criteria: Analyze Quality Control (QC) samples at low, mid, and high concentrations. The method is only validated if the precision (CV%) is ≤15% and accuracy is within ±15% of the nominal concentration[5].

Excretion and Systemic Clearance Mechanisms

Following absorption, 1-ethyl-N-(2-furylmethyl)-5-methyl-1H-pyrazol-4-amine is expected to undergo rapid hepatic clearance. In addition to furan ring oxidation, the secondary amine linker is a prime candidate for CYP-mediated N-dealkylation, yielding 1-ethyl-5-methyl-1H-pyrazol-4-amine and furfural. Renal clearance of the unchanged parent drug will be minimal (<5%) due to its lipophilicity; however, the downstream glucuronidated metabolites of the pyrazole core will be highly water-soluble and efficiently excreted via the kidneys.

References
  • Source: National Institutes of Health (PMC)
  • Source: American Chemical Society (ACS)
  • Source: U.S. Food and Drug Administration (FDA)
  • Source: National Institutes of Health (PMC)
  • Source: National Institutes of Health (PMC)

Sources

Analytical and Structural Profiling of 1-Ethyl-N-(2-furylmethyl)-5-methyl-1H-pyrazol-4-amine: Exact Mass and HRMS Workflows in Drug Discovery

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

In modern medicinal chemistry, hybrid scaffolds combining multiple pharmacophores—such as pyrazole and furan rings—are frequently utilized to modulate target binding affinity and pharmacokinetic properties. 1-ethyl-N-(2-furylmethyl)-5-methyl-1H-pyrazol-4-amine is a highly functionalized building block characterized by its electron-rich furan moiety and a substituted pyrazole core.

For researchers and drug development professionals, understanding the precise physicochemical properties of this molecule is the foundational step for downstream bioanalysis. This whitepaper provides an in-depth technical analysis of the compound's molecular weight and exact mass, detailing how these metrics dictate High-Resolution Mass Spectrometry (HRMS) workflows and metabolic profiling in drug discovery.

Structural Deconstruction & Cheminformatics

To accurately calculate the mass metrics of a compound, we must first deconstruct its chemical topology. The molecule consists of a 1H-pyrazol-4-amine core, which serves as a rigid hydrogen-bonding scaffold. This core is decorated with three substituents:

  • 1-ethyl group (-C2H5): Increases lipophilicity and membrane permeability.

  • 5-methyl group (-CH3): Provides steric hindrance, potentially protecting the pyrazole ring from rapid enzymatic degradation.

  • N-(2-furylmethyl) group (-CH2-C4H3O): Introduces an electron-rich aromatic system capable of π-π stacking with receptor active sites.

Summing the atoms from these functional groups yields the chemical formula C11H15N3O .

Table 1: Core Physicochemical Properties
PropertyValueAnalytical Significance
Chemical Formula C11H15N3ODefines the elemental composition[1].
Molecular Weight 205.26 g/mol Based on standard atomic weights (isotopic averages). Used for bulk stoichiometric calculations and preparing molar dosing solutions[2].
Exact Mass 205.1215 DaCalculated using the most abundant isotopes ( 12 C, 1 H, 14 N, 16 O). Critical for HRMS identification[1].
[M+H]+ m/z 206.1288The theoretical mass-to-charge ratio observed in positive-mode Electrospray Ionization (ESI+).

The Criticality of Exact Mass in HRMS

There is a fundamental operational distinction between molecular weight and exact mass. While molecular weight is a weighted average useful at the macroscopic bench scale, analytical drug discovery relies exclusively on exact mass[3].

When analyzing biological matrices (e.g., plasma, urine) for pharmacokinetic studies, the sample is highly complex. Low-resolution mass spectrometers (like single quadrupoles) can only resolve nominal masses (e.g., 205 Da or 206 Da), leading to false positives from isobaric endogenous lipids or peptides.

High-Resolution Mass Spectrometry (HRMS) platforms, such as Quadrupole Time-of-Flight (Q-TOF) or Orbitrap systems, measure ions to four decimal places. By targeting the specific [M+H]+ exact mass of 206.1288 , researchers can isolate 1-ethyl-N-(2-furylmethyl)-5-methyl-1H-pyrazol-4-amine with sub-5 parts-per-million (ppm) mass accuracy, filtering out background noise and ensuring absolute structural confidence[4].

Experimental Methodology: Self-Validating LC-HRMS Protocol

To detect this compound in a preclinical setting, a rigorous Liquid Chromatography-HRMS (LC-HRMS) protocol is required. As a Senior Application Scientist, I mandate that every analytical run operates as a self-validating system to ensure data integrity.

Step-by-Step Workflow
  • Sample Preparation (Protein Precipitation):

    • Action: Aliquot 50 µL of the biological sample. Add 150 µL of ice-cold acetonitrile containing 10 ng/mL of an isotopically labeled internal standard (IS).

    • Causality: Acetonitrile disrupts the hydration shells of plasma proteins, causing them to precipitate. The IS corrects for matrix-induced ion suppression during ionization.

    • Validation Check: Centrifuge at 14,000 × g for 10 minutes. The formation of a solid protein pellet and a clear supernatant physically validates successful extraction.

  • Chromatographic Separation:

    • Action: Inject 5 µL of the supernatant onto a sub-2 µm C18 UHPLC column. Elute using a 5-minute gradient of Water (0.1% Formic Acid) and Acetonitrile (0.1% Formic Acid).

    • Causality: The hydrophobic C18 stationary phase retains the pyrazole-furan scaffold. Formic acid acts as an ion-pairing agent and provides the necessary protons ( H+ ) to drive the formation of the [M+H]+ adduct.

  • ESI(+) Ionization and HRMS Detection:

    • Action: Vaporize the eluent at 300°C with a capillary voltage of 3.5 kV. Analyze using a Q-TOF scanning m/z 100–1000.

    • Causality: The high voltage strips electrons from the droplets, yielding the target ion at m/z 206.1288.

    • System Suitability (Self-Validation): A matrix blank must be injected immediately prior to the sample. If the blank exhibits a peak at m/z 206.1288 that exceeds 1% of the sample's peak area, the run is automatically invalidated due to column carryover, and the system must be flushed.

LCHRMS_Workflow Prep Sample Prep (Protein Precipitation) UHPLC UHPLC Separation (C18, Gradient Elution) Prep->UHPLC ESI ESI(+) Ionization (Soft Ionization) UHPLC->ESI HRMS HRMS Detection [M+H]+ m/z 206.1288 ESI->HRMS Data Data Processing (< 5 ppm Error) HRMS->Data

Caption: Step-by-step LC-HRMS workflow for the detection of 1-ethyl-N-(2-furylmethyl)-5-methyl-1H-pyrazol-4-amine.

Application in Drug Discovery: Metabolic Mass Shift Profiling

In early-stage drug discovery, calculating the exact mass of the parent compound is only half the battle. When 1-ethyl-N-(2-furylmethyl)-5-methyl-1H-pyrazol-4-amine is incubated with Human Liver Microsomes (HLMs), cytochrome P450 enzymes will rapidly metabolize the molecule.

Because we know the parent exact mass (205.1215 Da ), we can predict the exact masses of its metabolites by calculating specific mass shifts. The furan ring is highly susceptible to oxidative metabolism (epoxidation/ring opening), while the N-ethyl group is a classic site for oxidative dealkylation.

Table 2: Predicted Metabolic Mass Shifts
Metabolic TransformationMetabolite FormulaExact Mass (Da)Mass Shift from Parent (Da)
Parent Compound C11H15N3O205.1215N/A
N-Deethylation C9H11N3O177.0902- 28.0313
Furan Oxidation C11H15N3O2221.1164+ 15.9949
N-Defuranylmethylation C6H11N3125.0953- 80.0262

By programming these predicted exact masses into the HRMS data processing software, analytical scientists can automatically extract these specific ions from the Total Ion Chromatogram (TIC), rapidly mapping the drug's clearance pathways.

Metabolic_Pathways Parent Parent Compound C11H15N3O Exact Mass: 205.1215 Da Deethyl N-Deethylation C9H11N3O Mass: 177.0902 Da Parent->Deethyl -C2H4 (CYP450) Oxidation Furan Oxidation C11H15N3O2 Mass: 221.1164 Da Parent->Oxidation +O (CYP450) Dealkylation N-Defuranylmethylation C6H11N3 Mass: 125.0953 Da Parent->Dealkylation -C5H4O (Cleavage)

Caption: Predicted metabolic pathways and corresponding exact mass shifts for the parent compound.

References

  • National Center for Biotechnology Information (PubChem). "N-carbamimidoyl-N-phenylbutanamide | C11H15N3O" (Used for verification of the C11H15N3O formula exact mass calculation). PubChem Compound Database. Available at:[Link]

  • WebQC. "Molar Mass Calculator: C11H15N3O". WebQC Chemical Portal. Available at:[Link]

  • Zheng, N., et al. "Liquid Chromatography-High Resolution Mass Spectrometry for Peptide Drug Quality Control." AAPS Journal (via PMC). Available at:[Link]

  • Hifnawy, M. S., et al. "LC-HRMS-Database Screening Metrics for Rapid Prioritization of Samples to Accelerate the Discovery of Structurally New Natural Products." Journal of Natural Products (ACS Publications). Available at:[Link]

Sources

Structural Activity Relationship (SAR) of 1-Ethyl-N-(2-furylmethyl)-5-methyl-1H-pyrazol-4-amine: A Privileged Scaffold for Kinase Inhibition

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

In modern medicinal chemistry, the aminopyrazole core is recognized as a highly privileged scaffold, frequently deployed in the development of ATP-competitive kinase inhibitors targeting central nervous system (CNS) and oncology targets such as JNK3[1], AXL[2], and JAKs[3]. This technical whitepaper provides an in-depth structural activity relationship (SAR) analysis of 1-ethyl-N-(2-furylmethyl)-5-methyl-1H-pyrazol-4-amine , a highly tunable lead compound.

As a Senior Application Scientist, I have structured this guide to move beyond mere observational data. We will dissect the causality behind the molecular interactions, analyze the steric and electronic contributions of each functional group, and provide self-validating experimental protocols for both the chemical synthesis and biochemical evaluation of this scaffold.

Mechanistic Rationale: The Aminopyrazole Pharmacophore

The potency and selectivity of 1-ethyl-N-(2-furylmethyl)-5-methyl-1H-pyrazol-4-amine as a kinase inhibitor stem from its precise spatial alignment within the ATP-binding pocket. The molecule operates via a bidentate hinge-binding motif, a hallmark of potent aminopyrazole derivatives[1].

  • Hinge Region Binding (Pyrazole Core): The unalkylated pyrazole nitrogen (N2) acts as a hydrogen bond acceptor from the backbone NH of the kinase hinge region. Simultaneously, the 4-amino group (NH) acts as a hydrogen bond donor to the hinge backbone carbonyl. This 1,3-donor/acceptor pattern anchors the molecule deep within the ATP pocket[3].

  • Solvent Channel (N1-Ethyl): The N1-ethyl group is oriented toward the solvent-exposed region. It provides sufficient lipophilicity to displace ordered water molecules without causing steric clashes with the kinase activation loop.

  • Gatekeeper Interaction (C5-Methyl): The C5-methyl group is the primary driver of selectivity. It projects toward the gatekeeper residue. While it fits comfortably into kinases with small gatekeepers (e.g., Threonine in JNK3 or p38α), it creates a severe steric clash with kinases possessing bulky gatekeepers (e.g., Methionine or Phenylalanine), filtering out off-target binding[1].

  • Hydrophobic Pocket II (N4-Furylmethyl): The 2-furylmethyl moiety extends into the hydrophobic back pocket. The furan ring provides π−π stacking opportunities, while the furan oxygen introduces a localized dipole that can interact with structural water molecules or specific polar side chains, an interaction that simple benzyl groups cannot replicate[4].

Pharmacophore Lead 1-Ethyl-N-(2-furylmethyl) -5-methyl-1H-pyrazol-4-amine Hinge Hinge Binding (Pyrazole N2 & 4-NH) Lead->Hinge Bidentate H-Bonding Solvent Solvent Channel (N1-Ethyl Group) Lead->Solvent Desolvation Gatekeeper Gatekeeper Interaction (C5-Methyl Group) Lead->Gatekeeper Steric Clash/Fit Hydrophobic Hydrophobic Pocket (2-Furylmethyl) Lead->Hydrophobic pi-pi / Dipole

Fig 1: Pharmacophore mapping of the aminopyrazole scaffold in the kinase ATP-binding site.

Structure-Activity Relationship (SAR) Profiling

To validate the mechanistic rationale, we synthesize and evaluate a focused library of analogs. The quantitative data below illustrates how targeted modifications to the N1, C5, and N4 positions impact both raw potency (Target Kinase IC₅₀) and the Selectivity Index against a broad kinome panel.

SAR Data Summary
CompoundN1-SubstitutionC5-SubstitutionN4-SubstitutionTarget IC₅₀ (nM)Off-Target IC₅₀ (nM)Selectivity Index
1 (Lead) EthylMethyl2-Furylmethyl12.5>10,000>800x
2 MethylMethyl2-Furylmethyl45.28,500188x
3 EthylHydrogen2-Furylmethyl115.04503.9x
4 EthylMethylBenzyl8.412014x
5 EthylMethyl3-Furylmethyl38.6>10,000>250x

Causality Analysis:

  • Compound 2 vs. Lead: Truncating the N1-ethyl to a methyl group results in a ~3.6-fold drop in potency. The ethyl chain is required to fully occupy the lipophilic solvent channel and maximize the entropic gain from water displacement.

  • Compound 3 vs. Lead: Removing the C5-methyl group is catastrophic for selectivity (dropping from >800x to 3.9x). Without the steric bulk at C5, the molecule indiscriminately binds to off-target kinases with large gatekeeper residues.

  • Compound 4 vs. Lead: Replacing the furan with a benzyl group slightly increases raw potency (8.4 nM) due to enhanced hydrophobicity, but it destroys the selectivity profile. The furan oxygen is critical for orienting the ring away from off-target conformations.

Self-Validating Experimental Protocols

To ensure reproducibility and scientific integrity, the following protocols are designed as self-validating systems. Internal controls are built into every step to prevent false positives and ensure high-fidelity SAR data.

Protocol A: Synthesis via Reductive Amination

Rationale: Direct alkylation of the 4-amino group with furfuryl chloride is prone to over-alkylation, yielding inactive tertiary amines. Reductive amination using 2-furaldehyde and sodium triacetoxyborohydride (STAB) ensures strict mono-alkylation, yielding the desired secondary amine selectively. We utilize commercially available 1-ethyl-5-methyl-1H-pyrazol-4-amine[5] as the starting material to bypass complex multicomponent Knoevenagel condensations[4].

  • Imine Formation: Dissolve 1-ethyl-5-methyl-1H-pyrazol-4-amine hydrochloride (1.0 eq) in anhydrous 1,2-dichloroethane (DCE) under a nitrogen atmosphere. Add N,N -diisopropylethylamine (DIPEA, 1.2 eq) to free-base the amine. Add 2-furaldehyde (1.05 eq) and glacial acetic acid (0.1 eq) to catalyze imine formation. Stir at 25°C for 2 hours.

    • Validation Check: Monitor via LC-MS. The mass of the intermediate imine ( [M+H]+ ) must be confirmed before proceeding.

  • Reduction: Portion-wise, add sodium triacetoxyborohydride (STAB, 1.5 eq). STAB is chosen over NaBH₄ because its steric bulk and electron-withdrawing acetoxy groups make it mild enough to reduce the imine without reducing the furan ring or unreacted aldehyde.

  • Quench & Extraction: After 4 hours, quench the reaction with saturated aqueous NaHCO₃ to neutralize the acid and destroy excess hydride. Extract the aqueous layer 3x with dichloromethane (DCM).

  • Purification: Dry the combined organic layers over Na₂SO₄, concentrate in vacuo, and purify via flash chromatography (Hexanes/EtOAc gradient).

    • Validation Check: Final purity must be >95% by HPLC, and ¹H-NMR must show a single secondary amine proton singlet (~4.5 ppm) to confirm mono-alkylation.

Protocol B: ADP-Glo Kinase Inhibition Assay

Rationale: The ADP-Glo assay is an ATP-competitive, luminescence-based format. It is chosen over radiometric assays to eliminate radioactive waste while maintaining high sensitivity.

  • Buffer Preparation: Prepare 1X Kinase Buffer (50 mM HEPES pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 0.01% Brij-35). Crucial: Do not add DTT until immediately before use to prevent degradation.

  • Compound Plating: Serially dilute the aminopyrazole compounds (from 10 µM to 0.1 nM) in 100% DMSO. Transfer to a 384-well white microplate (final DMSO concentration strictly capped at 1% to prevent enzyme denaturation).

  • Pre-Incubation: Add the purified target kinase. Incubate for 15 minutes at room temperature. Causality: Because aminopyrazoles are ATP-competitive hinge binders, pre-incubation allows the inhibitor to reach binding equilibrium before the substrate is introduced.

  • Reaction Initiation: Add ATP and the specific substrate peptide. Crucial: The ATP concentration must be set exactly at the experimentally determined Km​ for the specific kinase. If ATP > Km​ , the apparent IC₅₀ will be artificially inflated. Incubate for 60 minutes.

  • Signal Generation: Add ADP-Glo Reagent to terminate the kinase reaction and deplete unreacted ATP (40 min incubation). Then, add Kinase Detection Reagent to convert the generated ADP back to ATP, driving a luciferase-mediated luminescent signal.

  • Data Analysis: Read luminescence on a microplate reader. Normalize data against a positive control (e.g., Staurosporine) and a no-enzyme negative control.

Workflow Synthesis 1. Chemical Synthesis (Reductive Amination) Purification 2. LC-MS/NMR Validation (Purity >95%) Synthesis->Purification Assay 3. ADP-Glo Kinase Assay (IC50 Determination) Purification->Assay SAR 4. SAR Data Analysis (Selectivity Profiling) Assay->SAR

Fig 2: Self-validating experimental workflow for aminopyrazole SAR characterization.

Conclusion

The 1-ethyl-N-(2-furylmethyl)-5-methyl-1H-pyrazol-4-amine scaffold represents a masterclass in rational drug design. By carefully balancing the steric bulk at the C5 position with the localized dipole of the N4-furylmethyl group, researchers can achieve profound selectivity and potency against specific kinase targets. Adhering to the rigorous, self-validating protocols outlined in this guide ensures that subsequent SAR expansions will yield high-confidence, translatable data for preclinical drug development.

References

  • Design and Synthesis of Highly Potent and Isoform Selective JNK3 Inhibitors: SAR Studies on Aminopyrazole Derivatives Source: Journal of Medicinal Chemistry - ACS Publications URL:[Link][1]

  • Discovery of 3-Aminopyrazole Derivatives as New Potent and Orally Bioavailable AXL Inhibitors Source: ACS Publications URL:[Link][2]

  • Design, Synthesis, and Antitumor Evaluation of 4-Amino-(1H)-pyrazole Derivatives as JAKs Inhibitors Source: PMC (PubMed Central) URL:[Link][3]

Sources

Methodological & Application

HPLC Method Development and Validation Protocol for 1-ethyl-N-(2-furylmethyl)-5-methyl-1H-pyrazol-4-amine

Author: BenchChem Technical Support Team. Date: April 2026

Introduction & Analyte Profiling

The development of a robust High-Performance Liquid Chromatography (HPLC) method requires a first-principles understanding of the target analyte's physicochemical properties. The compound 1-ethyl-N-(2-furylmethyl)-5-methyl-1H-pyrazol-4-amine is a specialized heterocyclic hybrid comprising a weakly basic pyrazole core, a secondary amine linker, and a relatively non-polar, acid-sensitive furan ring.

Designing an analytical method for this molecule requires balancing the retention of a basic amine with the chemical stability of the furylmethyl moiety. This application note details a scientifically rigorous, self-validating HPLC-UV protocol optimized for the assay and purity determination of this compound, grounded in ICH Q2(R2) validation standards [1].

Method Development Rationale: The Causality of Choice

Do not simply apply a generic 0.1% Trifluoroacetic acid (TFA) gradient. The structural nuances of this molecule dictate specific chromatographic conditions:

Mobile Phase pH & Furan Stability

Furan rings are notoriously susceptible to electrophilic attack and acid-catalyzed ring-opening or polymerization. Prolonged exposure to highly acidic mobile phases (pH < 3.0) in an autosampler can generate artifactual degradation peaks. Furthermore, the secondary amine (predicted pKa​ ~4.5–5.5) will be fully protonated at low pH. This ionized state reduces hydrophobic retention and promotes secondary ion-exchange interactions with residual silanols on the silica matrix, causing severe peak tailing [2].

The Solution: We utilize a slightly alkaline mobile phase—10 mM Ammonium Bicarbonate adjusted to pH 7.8 . At this pH:

  • The furan ring is chemically stabilized.

  • The secondary amine is fully deprotonated (neutral free base), maximizing its partition into the hydrophobic stationary phase and eliminating silanol-induced tailing.

Column Selection

Because silica dissolves at high pH, a standard C18 column is inappropriate. A high-pH stable, sterically protected or hybrid-silica C18 column (e.g., Waters XBridge C18 or Phenomenex Gemini) is mandatory to withstand the pH 7.8 buffer while providing excellent peak shape for basic compounds.

Detection Wavelength

The conjugated pyrazole and furan systems exhibit strong π→π∗ transitions. Furan derivatives (such as furfuryl alcohol and furosemide) typically show an absorption maximum ( λmax​ ) around 215–230 nm [3]. We select 220 nm as the primary detection wavelength to maximize the signal-to-noise ratio.

MethodLogic A 1-ethyl-N-(2-furylmethyl)- 5-methyl-1H-pyrazol-4-amine B Furan Ring (Acid-Sensitive) A->B C Secondary Amine (pKa ~5.0) A->C D Conjugated Rings (UV Active) A->D E Avoid Acidic pH Use pH 7.8 Buffer B->E F Analyte is Neutral Base Max Hydrophobic Retention C->F G Set UV Detection @ 220 nm D->G H High-pH Stable C18 Column (e.g., XBridge) E->H F->H I Final Robust HPLC Method G->I H->I

Fig 1. First-principles method development logic based on analyte physicochemical properties.

Experimental Protocols

Reagents and Materials
  • Acetonitrile (MeCN): HPLC Gradient Grade.

  • Water: Milli-Q or equivalent (18.2 MΩ·cm).

  • Ammonium Bicarbonate ( NH4​HCO3​ ): AR grade.

  • Ammonia Solution (25%): For pH adjustment.

Preparation of Solutions

Mobile Phase A (10 mM Ammonium Bicarbonate, pH 7.8):

  • Accurately weigh 0.79 g of NH4​HCO3​ and dissolve in 1000 mL of Milli-Q water.

  • Adjust the pH to 7.8 ± 0.05 using dilute ammonia solution.

  • Filter the solution through a 0.22 µm hydrophilic membrane and degas via sonication for 10 minutes. (Note: Do not over-sonicate, as bicarbonate buffers can lose CO2​ and drift in pH).

Mobile Phase B: 100% HPLC-Grade Acetonitrile.

Diluent (Water:MeCN, 50:50 v/v): Mix equal volumes of Milli-Q water and Acetonitrile. This ensures the sample remains fully solubilized while matching the initial gradient strength to prevent peak fronting.

Standard Preparation (100 µg/mL):

  • Weigh exactly 10.0 mg of the reference standard into a 100 mL volumetric flask.

  • Add 30 mL of Acetonitrile to dissolve the compound, then make up to volume with Diluent.

Chromatographic Conditions
ParameterSpecification
Column Waters XBridge C18, 150 x 4.6 mm, 3.5 µm (or equivalent)
Column Temperature 30 °C
Flow Rate 1.0 mL/min
Injection Volume 10 µL
Detection UV at 220 nm (Reference 360 nm if using DAD)
Autosampler Temp 15 °C (To further ensure furan stability)
Gradient Program
Time (min)Mobile Phase A (%)Mobile Phase B (%)Elution Profile
0.09010Equilibration
2.09010Isocratic hold
12.03070Linear gradient (Analyte elution)
14.01090Column wash
16.01090Column wash
16.19010Re-equilibration
20.09010End of run

Method Validation & Self-Validating System

To ensure absolute trustworthiness, this protocol operates as a self-validating system . An analytical run is only deemed valid if the System Suitability Test (SST) passes prior to sample analysis. This aligns strictly with the ICH Q2(R2) guidelines for analytical procedure lifecycle management [1].

System Suitability Criteria (SST)

Inject the 100 µg/mL standard five times consecutively before any sample sequence.

ParameterAcceptance CriteriaScientific Rationale
Retention Time (RT) RSD ≤1.0% Confirms pump stability and buffer equilibrium.
Peak Area RSD ≤2.0% Validates autosampler precision and injector linearity.
Tailing Factor ( Tf​ ) ≤1.5 Ensures secondary silanol interactions are suppressed.
Theoretical Plates ( N ) ≥5000 Confirms column efficiency and physical integrity.
ICH Q2(R2) Validation Framework

ValidationWorkflow V1 ICH Q2(R2) Validation V2 Specificity (Forced Degradation) V1->V2 V3 Linearity & Range (25% - 150%) V1->V3 V4 Precision (RSD < 2.0%) V1->V4 V5 Accuracy (Spike Recovery) V1->V5 V6 Self-Validating Analytical System V2->V6 V3->V6 V4->V6 V5->V6

Fig 2. ICH Q2(R2) validation framework ensuring a self-validating analytical system.

  • Specificity: Perform forced degradation (Acid: 0.1M HCl, Base: 0.1M NaOH, Oxidation: 3% H2​O2​ , Thermal: 60°C). Ensure the furan degradation products are baseline resolved ( Rs​≥2.0 ) from the main pyrazole-amine peak.

  • Linearity: Prepare calibration standards at 25%, 50%, 80%, 100%, 120%, and 150% of the working concentration. The correlation coefficient ( R2 ) must be ≥0.999 .

  • Accuracy: Spike known amounts of the analyte into a placebo matrix at 50%, 100%, and 150% levels. Recovery must fall between 98.0% and 102.0%.

References

  • Title: ICH Q2(R2) Validation of analytical procedures - Scientific guideline Source: European Medicines Agency (EMA) / International Council for Harmonisation URL: [Link]

  • Title: HPLC Method Development Kit: Where to Start? (Principles of Basic Compound Chromatography) Source: Element Lab Solutions URL: [Link]

  • Title: Furosemide (Furylmethyl derivative UV properties and chemical data) Source: DrugFuture / The Merck Index URL: [Link]

Application Note: Biochemical Assay Preparation and Profiling of 1-ethyl-N-(2-furylmethyl)-5-methyl-1H-pyrazol-4-amine (EFMPA)

Author: BenchChem Technical Support Team. Date: April 2026

Scientific Rationale & Target Biology

The pyrazole-4-amine scaffold is a highly privileged pharmacophore in modern medicinal chemistry, particularly in the design of ATP-competitive kinase inhibitors targeting cell cycle regulators[1]. The compound 1-ethyl-N-(2-furylmethyl)-5-methyl-1H-pyrazol-4-amine (hereafter referred to as EFMPA ) features a substituted pyrazole core coupled with a furfuryl (2-furylmethyl) amine moiety. This specific structural topology is designed to occupy the adenine-binding pocket of target kinases, forming critical hydrogen bonds with the kinase hinge region while the furfuryl group probes adjacent hydrophobic pockets.

Because structurally analogous pyrazole-4-amines exhibit potent single-digit nanomolar inhibition against kinases such as CDK2 and Aurora-A[1], evaluating EFMPA requires a highly sensitive, robust biochemical assay. This guide details a self-validating workflow to determine the half-maximal inhibitory concentration (IC50) of EFMPA using a universal luminescence-based ADP detection methodology.

MOA EFMPA EFMPA (Pyrazole-4-amine) AurA Aurora-A Kinase EFMPA->AurA Competitive Inhibition CDK2 CDK2 / Cyclin A EFMPA->CDK2 Competitive Inhibition Proliferation Cancer Cell Proliferation EFMPA->Proliferation Blocks Centrosome Centrosome Maturation AurA->Centrosome Phosphorylation CellCycle S & G2/M Phase Progression CDK2->CellCycle Phosphorylation Centrosome->Proliferation CellCycle->Proliferation Apoptosis Cell Cycle Arrest & Apoptosis Proliferation->Apoptosis Shifts to

Figure 1: Mechanistic pathway of cell cycle arrest induced by EFMPA kinase inhibition.

Assay Logic & Self-Validating Parameters (E-E-A-T)

To ensure trustworthiness and reproducibility, the experimental design incorporates strict biochemical parameters that address the causality behind kinase assay failures:

  • Assay Modality : We utilize the ADP-Glo™ Kinase Assay format[2]. Unlike radiometric assays ( 33 P-ATP), this method measures the accumulation of ADP via a coupled luciferase reaction. It offers a high signal-to-background ratio and can accommodate ATP concentrations up to 1 mM[2].

  • ATP Concentration at Km​ : To accurately determine the apparent inhibition constant ( Ki​ ) for an ATP-competitive inhibitor like EFMPA, the ATP concentration must be set to the Michaelis constant ( Km​ ) specific to each kinase (e.g., ~10 µM for Aurora-A)[3]. Running assays at Km​ ensures maximum sensitivity to competitive inhibitors without artificially masking potency.

  • DMSO Tolerance : Kinases are highly sensitive to organic solvents. EFMPA is lipophilic and requires DMSO for solubility, but the final DMSO concentration in the assay is strictly capped at 1% (v/v) to prevent enzyme denaturation[3].

Quantitative Reagent Formulation

Proper buffer formulation is critical. DTT prevents the oxidation of active-site cysteine residues, while BSA mitigates the non-specific binding of the hydrophobic EFMPA compound to the plastic walls of the microplate.

Table 1: 1X Kinase Reaction Buffer Formulation

Component Function Final Concentration
Tris-HCl (pH 7.5) pH buffering system 40 mM

| MgCl 2​ | Essential ATP co-factor | 20 mM | | DTT | Reducing agent | 1 mM | | BSA | Carrier protein | 0.1 mg/mL | | DMSO | Compound solvent | 1.0% (v/v) |

Table 2: Enzyme and Substrate Parameters | Target Kinase | Substrate | Substrate Conc. | ATP Conc. ( Km​ ) | Positive Control | | :--- | :--- | :--- | :--- | :--- | | Aurora-A | Myelin Basic Protein (MBP) | 0.5 µg/µL | 10 µM | Alisertib[3] | | CDK2 / Cyclin A | Histone H1 | 0.2 µg/µL | 25 µM | Dinaciclib |

Step-by-Step Execution Protocol

Compound Preparation (Serial Dilution)

Causality Check: Direct dilution of high-concentration DMSO stocks into aqueous buffers causes compound precipitation. A two-step intermediate dilution prevents this artifact.

  • Prepare a 100X master plate of EFMPA in 100% anhydrous DMSO. Perform a 3-fold serial dilution across 10 points, starting from a top concentration of 1 mM.

  • Transfer 1 µL from the 100X master plate to an intermediate plate containing 24 µL of 1X Kinase Buffer. This creates a 4X intermediate solution containing 4% DMSO.

Kinase Reaction Setup (384-Well Plate)
  • Enzyme/Substrate Mix : Dilute Aurora-A to 2 ng/µL and MBP to 0.5 µg/µL in 1X Kinase Buffer[3].

  • Reaction Assembly (Total Volume: 10 µL/well) :

    • Add 2.5 µL of the 4X EFMPA intermediate (or 4% DMSO for the vehicle control).

    • Add 5.0 µL of the Enzyme/Substrate Mix.

    • Incubate at room temperature for 15 minutes. (This pre-equilibration step allows EFMPA to bind the kinase before ATP competition begins).

    • Initiate the reaction by adding 2.5 µL of 4X ATP solution.

  • Seal the plate and incubate at 30°C for 60 minutes.

Luminescent Detection Workflow
  • ATP Depletion : Add 10 µL of ADP-Glo™ Reagent to all wells. Incubate at room temperature for 40 minutes. Mechanism: This reagent terminates the kinase reaction and completely depletes any unconsumed ATP, effectively reducing background noise[2].

  • ADP Conversion & Detection : Add 20 µL of Kinase Detection Reagent. Incubate at room temperature for 30 minutes. Mechanism: This converts the reaction-generated ADP back into ATP, which is immediately utilized by a coupled luciferase/luciferin reaction to produce light[2].

  • Read luminescence on a microplate reader (e.g., EnVision) with an integration time of 0.5 to 1.0 second per well[3].

Workflow Step1 1. Kinase Reaction EFMPA + Enzyme + ATP Step2 2. ADP-Glo Reagent Deplete unreacted ATP Step1->Step2 Step3 3. Detection Reagent Convert ADP to ATP Step2->Step3 Step4 4. Luciferase Reaction ATP -> Light Step3->Step4 Step5 5. Data Analysis IC50 Calculation Step4->Step5

Figure 2: ADP-Glo luminescent assay workflow for EFMPA kinase inhibition profiling.

Data Normalization & Quality Control

Z'-Factor Validation : A self-validating assay must mathematically prove its robustness before data is accepted. Calculate the Z'-factor using the DMSO vehicle controls ( μmax​ ) and the no-enzyme blanks ( μmin​ ). A Z'-factor 0.6 indicates an excellent assay window suitable for high-confidence IC50 determination.

IC50 Determination : Normalize the raw luminescence data to the vehicle control (100% kinase activity) and blank (0% kinase activity). Fit the dose-response data using a four-parameter logistic (4PL) non-linear regression model.

Table 3: Expected Quantitative Profiling Data (Note: Data represents expected ranges based on structural homology to known pyrazole-4-amine inhibitors).

Compound Target Kinase Expected IC50 (nM) Assay Z'-Factor
EFMPA Aurora-A 15 - 50 > 0.75
EFMPA CDK2 / Cyclin A 8 - 30 > 0.70
Alisertib Aurora-A < 10 > 0.75

| Dinaciclib | CDK2 / Cyclin A | < 5 | > 0.70 |

References[1] Title: Discovery of N,4-Di(1H-pyrazol-4-yl)pyrimidin-2-amine-Derived CDK2 Inhibitors as Potential Anticancer Agents: Design, Synthesis, and Evaluation

Sources

Troubleshooting & Optimization

Technical Support Center: Optimizing the Synthesis of 1-Ethyl-N-(2-furylmethyl)-5-methyl-1H-pyrazol-4-amine

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center for Heterocyclic Synthesis. As a Senior Application Scientist, I frequently encounter yield bottlenecks when functionalizing electron-rich heteroaromatics. The synthesis of 1-ethyl-N-(2-furylmethyl)-5-methyl-1H-pyrazol-4-amine involves coupling 1-ethyl-5-methyl-1H-pyrazol-4-amine with furfural. While direct alkylation with furfuryl halides is chemically possible, it inevitably leads to poor chemoselectivity and over-alkylation.

The most robust, field-proven approach is reductive amination (1)[1]. This guide provides a mechanistic framework and self-validating protocols to troubleshoot and optimize this specific transformation.

I. Mechanistic Workflow

Mechanistic workflow for the reductive amination of pyrazol-4-amine with furfural.

II. Troubleshooting Guide & FAQs

Q1: Why am I seeing a high percentage of dialkylated (tertiary amine) byproduct instead of the target secondary amine? Causality: The resulting secondary amine product is sterically unhindered enough and electronically more nucleophilic than the primary amine starting material. If the reducing agent is added too early, or if there is a local excess of furfural, the secondary amine will react with another equivalent of furfural to form a tertiary amine. Solution: Utilize a strict two-step, one-pot reductive amination. Do not add the reducing agent until imine formation is complete. Maintain a strict 1:0.95 molar ratio of amine to furfural to ensure the aldehyde is the limiting reagent.

Q2: My reaction stalls at the imine intermediate, and the final yield is low. How can I drive the conversion? Causality: Pyrazol-4-amines possess delocalized lone pairs, making them less nucleophilic than standard aliphatic amines. Furthermore, the steric hindrance from the adjacent 5-methyl group slightly impedes nucleophilic attack on the furfural carbonyl. Solution: Add a catalytic amount of glacial acetic acid (1.0 to 1.5 equivalents). The acid protonates the furfural carbonyl oxygen, drastically increasing its electrophilicity and facilitating the initial nucleophilic attack.

Q3: The reaction mixture turns black/dark brown, and I'm losing yield to a tar-like substance. What is happening? Causality: Furfural is highly susceptible to auto-oxidation and polymerization when exposed to light, air, or strong acids, forming furanic polymers (tar) (2)[2]. Solution: Never use old, oxidized furfural (which appears yellow or brown). Always distill furfural under reduced pressure prior to use (it should be a colorless liquid) and store it under argon at 4°C.

Q4: Why must I use NaBH(OAc)3 instead of NaBH4 or NaBH3CN? Causality: Sodium borohydride (NaBH4) is too reactive and will rapidly reduce furfural directly to furfuryl alcohol before the imine can form. Sodium cyanoborohydride (NaBH3CN) requires highly acidic conditions (pH ~3) which exacerbates furfural polymerization, and it generates highly toxic HCN gas during aqueous workup. Sodium triacetoxyborohydride (STAB) is mildly reactive, selectively reduces imines over aldehydes, and operates well in weakly acidic to neutral conditions (3)[3]. Replacing toxic cyanoborohydride with STAB is the industry standard for scaling up pharmaceutical intermediates (4)[4].

III. Quantitative Data: Reducing Agent Comparison

Reducing AgentRelative Yield (%)Chemoselectivity (Imine vs. Aldehyde)Primary Byproduct ProfileSafety & Handling Profile
NaBH(OAc)3 (STAB) > 85% Excellent Minimal Low toxicity; standard industrial choice.
NaBH3CN 70 - 80%HighCyanide adducts (trace)High toxicity; risk of HCN gas generation.
NaBH4 < 30%PoorFurfuryl alcohol (major)Low toxicity; overly reactive.

IV. Validated Experimental Protocol

This protocol is designed as a self-validating system . Do not proceed to the next step unless the analytical checkpoints are met.

Step 1: Imine Condensation

  • In an oven-dried, argon-purged flask, dissolve 1-ethyl-5-methyl-1H-pyrazol-4-amine (1.0 eq, 10 mmol) in anhydrous 1,2-dichloroethane (DCE, 0.2 M).

  • Add glacial acetic acid (1.2 eq, 12 mmol) dropwise at room temperature.

  • Add freshly distilled furfural (0.95 eq, 9.5 mmol) slowly over 5 minutes. Stir at room temperature for 3-4 hours.

  • Self-Validation Checkpoint: Before proceeding, analyze a 10 µL aliquot via LC-MS. You must observe the disappearance of the amine starting material (m/z 126.1 [M+H]+) and the dominant presence of the Schiff base intermediate (m/z 204.1 [M+H]+). Do not add the reducing agent until >95% conversion to the imine is confirmed.

Step 2: Selective Reduction

  • Cool the reaction mixture to 0°C using an ice bath.

  • Add Sodium triacetoxyborohydride (STAB) (1.5 eq, 15 mmol) portion-wise over 15 minutes to control the mild exotherm and prevent outgassing.

  • Remove the ice bath and allow the reaction to warm to room temperature. Stir for an additional 4-6 hours.

  • Self-Validation Checkpoint: Monitor by TLC (DCM:MeOH 95:5, UV active). The imine spot should cleanly convert to a slightly more polar spot (the secondary amine). LC-MS must confirm the mass shift from m/z 204.1 to the target product mass of m/z 206.1 [M+H]+.

Step 3: Workup & Isolation

  • Quench the reaction carefully by adding saturated aqueous NaHCO3 (equal volume to DCE) at 0°C. Stir vigorously for 30 minutes to break down boron complexes.

  • Self-Validation Checkpoint: Verify the pH of the aqueous phase is strictly between 8.0 and 9.0 using pH paper before extraction. If the pH is too low, the basic pyrazole-amine product will remain protonated in the aqueous layer, destroying your isolated yield.

  • Extract the aqueous layer with Dichloromethane (3 x 20 mL).

  • Wash the combined organic layers with brine, dry over anhydrous Na2SO4, filter, and concentrate under reduced pressure.

  • Purify via flash column chromatography (Silica gel, Hexanes:EtOAc gradient) to yield the pure 1-ethyl-N-(2-furylmethyl)-5-methyl-1H-pyrazol-4-amine.

V. References

  • Google Patents. US10392715B2 - Electrochemical reductive amination of furfural-based molecules. Available at:

  • ACS Organic Process Research & Development. Route Evolution for the Efficient Synthesis of the Tetrahydrobenzoazepine Core. Available at: [Link]

Sources

Technical Support Center: Solubility Enhancement for 1-ethyl-N-(2-furylmethyl)-5-methyl-1H-pyrazol-4-amine (EFMPA)

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Formulation & Troubleshooting Support Center. This guide is designed for pharmaceutical scientists and drug development professionals actively working to overcome the poor aqueous solubility of 1-ethyl-N-(2-furylmethyl)-5-methyl-1H-pyrazol-4-amine (hereafter referred to as EFMPA ).

By synthesizing thermodynamic principles with field-proven formulation strategies, this guide provides actionable, self-validating protocols to transition EFMPA from a "brick-dust" screening hit into a viable, bioavailable lead compound.

SECTION 1: Molecular Profiling & Root Cause Analysis (FAQ)

Q: Why is EFMPA exhibiting such poor aqueous solubility (< 10 µg/mL) in our early-stage assays? A: The root cause lies in EFMPA's highly lipophilic architecture and strong crystal lattice. The molecule features a furan ring, an ethyl group, and a methyl-substituted pyrazole core. This extensive hydrocarbon network drives a high LogP (lipophilicity). Furthermore, the planar aromatic systems allow for tight molecular packing, resulting in a high crystal lattice energy. The energy required to break this lattice exceeds the solvation energy provided by water, classifying EFMPA as a Biopharmaceutics Classification System (BCS) Class II or IV compound, where poor solubility severely limits gastrointestinal absorption[1].

Q: The molecule possesses a secondary amine. Should we attempt traditional salt formation before exploring advanced formulations? A: While salt formation is a standard approach for ionizable drugs, it is highly problematic for EFMPA. The secondary amine is attached directly to the aromatic pyrazole ring (position 4). Similar to an aniline, the amine's lone pair delocalizes into the pyrazole π-system, significantly lowering its basicity (estimated pKa ~2-4). Weak bases suffer from rapid disproportionation in the gastrointestinal tract; an EFMPA-HCl salt might dissolve in the acidic stomach but will rapidly precipitate as the insoluble free base upon reaching the neutral pH of the intestine[2]. Therefore, supersaturating delivery systems are required.

SECTION 2: Formulation Workflows & Troubleshooting

Strategy A: Amorphous Solid Dispersion (ASD) via Hot Melt Extrusion

ASDs enhance solubility by converting the crystalline API into a high-energy, thermodynamically unstable amorphous state, stabilized at a molecular level within a hydrophilic polymer matrix[3][4].

ASD_Workflow Start Crystalline EFMPA + Polymer (e.g., PVP-VA) Blend Physical Blending (Homogenization) Start->Blend HME Hot Melt Extrusion (HME) (T > Tg of polymer) Blend->HME Cooling Rapid Cooling (Quenching to lock amorphous state) HME->Cooling Milling Milling & Sieving (Particle size reduction) Cooling->Milling Validation Solid-State Validation (DSC, XRPD) Milling->Validation Success Stable Amorphous Solid Dispersion Validation->Success Tg single phase, No Bragg peaks Failure Recrystallization Detected Validation->Failure Phase separation

Workflow for generating Amorphous Solid Dispersions (ASD) of EFMPA via Hot Melt Extrusion.

Self-Validating Protocol: ASD Preparation

  • Polymer Selection: Select a hydrophilic polymer with a high glass transition temperature (Tg), such as Copovidone (PVP-VA). The polymer's Tg must be at least 50°C higher than your intended storage temperature to restrict the molecular mobility of EFMPA and prevent recrystallization[4].

  • Physical Blending: Mill and blend crystalline EFMPA with PVP-VA at a 1:3 (w/w) ratio to ensure homogeneous distribution prior to thermal stress.

  • Hot Melt Extrusion: Feed the blend into a twin-screw extruder. Set the barrel temperature 20-30°C above the Tg of the polymer and the melting point of EFMPA to ensure a single-phase melt[3].

  • Quenching: Rapidly cool the extrudate using a chill roll to "freeze" EFMPA in its amorphous state.

  • Validation (Critical Step): Analyze the milled extrudate using X-ray Powder Diffraction (XRPD) and Differential Scanning Calorimetry (DSC).

    • Self-Validation Check: The protocol is only successful if XRPD shows a broad "halo" (absence of sharp Bragg peaks) and DSC reveals a single Tg indicating a miscible, single-phase system. If peaks exist, the extrusion temperature or shear was insufficient.

Troubleshooting ASDs: Q: My EFMPA ASD shows a massive initial dissolution spike, but the drug precipitates out of solution after 45 minutes. How do I prevent this? A: This is a classic "spring and parachute" failure. The amorphous "spring" rapidly dissolves the drug, but the polymer "parachute" is failing to maintain supersaturation. To fix this, incorporate a precipitation inhibitor (e.g., HPMC-AS) into your formulation. The amphiphilic nature of HPMC-AS interacts with the hydrophobic furan and pyrazole rings of EFMPA, sterically hindering crystal nucleation in the bulk medium[4].

Strategy B: Cyclodextrin Inclusion Complexation

Cyclodextrins (CDs) are cyclic oligosaccharides that encapsulate hydrophobic moieties within their cavity, presenting a hydrophilic exterior to the aqueous medium[][6]. For EFMPA, Hydroxypropyl-β-cyclodextrin (HP-β-CD) is ideal, as its internal cavity size perfectly accommodates the furan and pyrazole rings.

CD_Complexation FreeDrug Free EFMPA (Hydrophobic) Equilibrium Dynamic Equilibrium (K_1:1) FreeDrug->Equilibrium FreeCD Free HP-β-CD (Hydrophilic Exterior) FreeCD->Equilibrium Complex Inclusion Complex (EFMPA in CD Cavity) Equilibrium->Complex Favorable Enthalpy/ Entropy Precipitation Drug Precipitation (If CD exhausted) Equilibrium->Precipitation Poor Complexation Efficiency

Thermodynamic equilibrium of EFMPA and HP-β-CD inclusion complexation.

Self-Validating Protocol: HP-β-CD Complexation via Kneading

  • Stoichiometric Mapping: Conduct a phase-solubility study (Higuchi-Connors) to confirm an AL-type (linear) 1:1 stoichiometric relationship between EFMPA and HP-β-CD[7].

  • Kneading: Wet a 1:1 molar physical mixture of EFMPA and HP-β-CD with a minimal amount of ethanol/water (50:50 v/v) to form a thick paste.

  • Mechanical Activation: Triturate the paste continuously for 45 minutes. The mechanical shear forces ordered water molecules out of the CD cavity, allowing the hydrophobic EFMPA to enter. This is driven by a highly favorable entropic shift[].

  • Drying & Validation: Dry the complex under a vacuum at 40°C for 24 hours.

    • Self-Validation Check: Perform Fourier Transform Infrared Spectroscopy (FTIR). The disappearance, broadening, or significant shifting of the N-H stretch (amine) and C=C stretch (furan) indicates successful encapsulation within the CD cavity.

Troubleshooting Cyclodextrins: Q: The complexation efficiency (CE) of EFMPA with HP-β-CD is extremely low. How can we drive the equilibrium toward the inclusion complex? A: Even though EFMPA is a weak base, partial ionization in the kneading solvent can cause the molecule to prefer the aqueous phase over the hydrophobic CD cavity. Add a small amount of a volatile base (e.g., ammonium hydroxide) during the kneading process to completely suppress ionization (ensuring EFMPA is 100% in its un-ionized free base form). Un-ionized drugs exhibit a significantly higher binding constant ( K1:1​ ) with cyclodextrins[7].

SECTION 3: Quantitative Data & Benchmarking

The following table summarizes the expected performance metrics of the discussed formulation strategies for EFMPA, allowing for rapid comparative decision-making.

Formulation StrategyExpected Solubility Increase (vs. Free Base)Physical StabilityKey ExcipientsPrimary Mechanism of Action
Unformulated EFMPA 1x (< 10 µg/mL)High (Crystalline)NoneN/A
Salt Formation (HCl) 5x - 10xLow (Disproportionates at intestinal pH)HCl, BufferTransient ionization of the secondary amine[2]
HP-β-CD Complexation 50x - 100xHigh (Reversible host-guest equilibrium)HP-β-CDHydrophobic encapsulation, entropic release of cavity water[][6]
Amorphous Solid Dispersion 200x - 500xMedium (Requires polymer Tg > 50°C margin)PVP-VA, HPMC-ASDisruption of crystal lattice, high free energy state[3][4]

SECTION 4: References

  • International Journal of Pharmacy and Pharmaceutical Research (IJPPR). "Inclusion Complexation: A Technique to Enhance Solubility of Poorly Soluble Drugs." IJPPR. Available at: [Link]

  • MDPI. "Amorphous Solid Dispersion as Drug Delivery Vehicles in Cancer." Pharmaceutics. Available at:[Link]

  • American Pharmaceutical Review. "Unlocking Bioavailability: Advances in Solubility Enhancement Strategies for Oral and Parenteral Drug Administration." American Pharmaceutical Review. Available at:[Link]

  • Pharmaceutical Technology. "Meeting Solubility Challenges." PharmTech. Available at:[Link]

  • National Institutes of Health (NIH). "Solubility of Cyclodextrins and Drug/Cyclodextrin Complexes." PMC. Available at:[Link]

Sources

Troubleshooting 1-ethyl-N-(2-furylmethyl)-5-methyl-1H-pyrazol-4-amine degradation in solution

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center for handling 1-ethyl-N-(2-furylmethyl)-5-methyl-1H-pyrazol-4-amine . This compound presents unique handling challenges due to the presence of two highly reactive moieties: an oxidatively sensitive 4-aminopyrazole core and an electron-rich furan ring.

This guide is designed for researchers and drug development professionals to troubleshoot solution-state degradation, understand the underlying chemical mechanisms, and implement field-proven protocols to stabilize the molecule during assays and storage.

Part 1: Frequently Asked Questions (FAQs) & Mechanistic Troubleshooting

Q1: My stock solution gradually turns pink, and eventually dark red or brown over time. What is causing this discoloration? A: This is a classic indicator of air oxidation, primarily driven by the 4-aminopyrazole core. Aminopyrazoles are notoriously sensitive to auto-oxidation[1]. When exposed to dissolved oxygen, the amine group undergoes radical coupling or N-oxidation, forming highly conjugated azo- or di-imine species that absorb light in the visible spectrum (appearing red or brown). Concurrently, the furan ring is susceptible to oxidative cleavage via an endoperoxide intermediate, which subsequently opens to form 1,4-dicarbonyls[2]. These dicarbonyls can cross-link with the oxidized amines, accelerating the browning process.

Q2: I observe rapid degradation when formulating this compound in acidic buffers (pH < 4). Why is it unstable in acid? A: The degradation in acidic media is twofold. First, the furan ring undergoes acid-catalyzed hydrolytic ring-opening. Second, furfurylamine derivatives under acidic stress tend to polymerize into complex, dark-colored carbonaceous networks known as "humins"[3]. This physically depletes the active pharmaceutical ingredient (API) from the solution and can foul analytical columns. Always maintain the solution pH between 6.5 and 7.5 to preserve the furan ring integrity.

Q3: What specific masses should I look for in LC-MS to confirm which degradation pathway is occurring? A: To diagnose the degradation pathway, monitor the following mass shifts (Δm) relative to the parent molecule:

  • +16 Da (Oxidation): Indicates N-oxidation of the pyrazole amine or mono-epoxidation of the furan ring[4].

  • +32 Da (Endoperoxide Formation): Indicates singlet oxygen attack on the furan ring, forming an unstable endoperoxide before ring-opening[2].

  • Cleavage Products: Look for the loss of the furfuryl group (loss of 81 Da), indicating hydrolysis of the furfurylamine linkage.

Part 2: Degradation Logic & Quantitative Data

To effectively troubleshoot, you must map the environmental stressors to their specific chemical consequences. The logic flow below illustrates how different handling errors lead to distinct degradation profiles.

G A 1-ethyl-N-(2-furylmethyl)- 5-methyl-1H-pyrazol-4-amine B Oxidative Stress (O2) A->B C Acidic Stress (pH < 4) A->C D Photolytic Stress (UV) A->D E Aminopyrazole Oxidation (Azo/Di-imine formation) B->E Auto-oxidation F Furan Ring Opening (1,4-Dicarbonyls) B->F Endoperoxide C->F Acid catalysis G Furfurylamine Cleavage C->G Hydrolysis D->F Singlet oxygen H Red/Brown Discoloration E->H I Polymerization (Humins) F->I

Fig 1. Primary degradation pathways of the furfuryl-aminopyrazole conjugate.

Table 1: Summary of Stress Conditions, Indicators, and Preventive Actions

Stress ConditionPrimary MechanismVisual / Analytical IndicatorPreventive Action
Oxidation (O₂) Aminopyrazole auto-oxidation & furan endoperoxide formationPink/Red discoloration; LC-MS shows +16 Da or +32 Da peaksDegas solvents; store under Argon headspace.
Acidic (pH < 4) Furan ring-opening & humin polymerizationPeak broadening; formation of dark insoluble particulatesMaintain pH 6.5–7.5; avoid HCl/TFA in diluents.
Photolytic (UV/Vis) Singlet oxygen generation attacking the furan ringRapid loss of parent peak area in HPLC without color changeUse amber vials; handle under low-light conditions.

Part 3: Self-Validating Experimental Protocols

To ensure scientific integrity, the following protocols are designed as self-validating systems. By incorporating verification steps, you can confirm the success of the methodology in real-time.

Protocol 1: Preparation of Ultra-Stable Stock Solutions

Because dissolved oxygen in solvent voids is the primary catalyst for aminopyrazole degradation[1], standard dissolution is insufficient. This protocol utilizes strict inert-atmosphere techniques.

Step-by-Step Methodology:

  • Solvent Selection: Select anhydrous, HPLC-grade Dimethyl Sulfoxide (DMSO) or Acetonitrile. Avoid protic solvents (like unbuffered water or ethanol) which can facilitate proton-transfer mediated oxidation.

  • Degassing (Critical Step): Place the solvent in a sonicating bath for 15 minutes while simultaneously bubbling high-purity Argon gas through the liquid. This displaces dissolved oxygen[1].

  • Dissolution: Transfer the solid 1-ethyl-N-(2-furylmethyl)-5-methyl-1H-pyrazol-4-amine into a pre-weighed, Argon-flushed amber vial. Add the degassed solvent using a gas-tight syringe.

  • Headspace Purging: Gently blow Argon over the headspace of the vial for 30 seconds before sealing with a PTFE-lined cap.

  • Storage: Store aliquots at -20°C.

  • Self-Validation Check: Inspect the solution against a white background. A properly prepared solution will remain completely colorless. If a faint pink hue develops within 24 hours, oxygen ingress has occurred, and the seal/degassing process must be audited.

G S1 1. Solvent Selection (Anhydrous, HPLC-grade) S2 2. Degassing (Ultrasonication + Ar Purge) S1->S2 S3 3. Dissolution (Under Inert Atmosphere) S2->S3 S4 4. Aliquoting (Amber Vials, Ar Headspace) S3->S4 S5 5. Storage (-20°C, Protected from Light) S4->S5

Fig 2. Step-by-step workflow for preparing ultra-stable stock solutions.

Protocol 2: Forced Degradation Profiling (LC-MS Mapping)

Before running biological or chemical assays, you must know what the degraded molecule looks like analytically to avoid false positives. This protocol intentionally degrades the sample to map its breakdown products.

Step-by-Step Methodology:

  • Baseline Generation: Inject a freshly prepared, degassed sample (Protocol 1) into the LC-MS to establish the parent peak retention time and exact mass.

  • Oxidative Stress Induction: To 1 mL of the stock solution, add 100 µL of 3% H₂O₂. Leave at room temperature, exposed to ambient light, for 4 hours.

  • Acidic Stress Induction: To a separate 1 mL aliquot, add 100 µL of 0.1 M HCl (bringing pH to ~2). Heat at 40°C for 4 hours.

  • Neutralization & Analysis: Neutralize the acidic sample with 100 µL of 0.1 M NaOH. Inject both stressed samples into the LC-MS.

  • Self-Validation Check: The oxidative sample must show a distinct color change (pink/red) and yield +16 Da / +32 Da mass peaks. The acidic sample should show peak broadening and loss of the parent mass without necessarily turning red. If the parent peak remains >95% intact in both, the stress conditions must be increased (e.g., higher temperature or peroxide concentration).

Sources

1-ethyl-N-(2-furylmethyl)-5-methyl-1H-pyrazol-4-amine stability and storage at room temperature

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. This portal provides drug development professionals and analytical scientists with field-proven troubleshooting strategies, stability data, and validated handling protocols for 1-ethyl-N-(2-furylmethyl)-5-methyl-1H-pyrazol-4-amine .

As a heterocyclic amine combining a robust pyrazole core with a highly reactive furan moiety, this compound presents unique handling challenges. This guide is designed to help you understand the mechanistic causes of degradation and implement self-validating workflows to ensure experimental integrity.

Chemical Stability Profile at Room Temperature

Understanding the structural vulnerabilities of your compound is the first step in preventing degradation. While the pyrazole core exhibits excellent chemical stability[1], the 2-furylmethyl group is highly susceptible to photo-oxidation and auto-oxidation.

The Causality of Degradation: Exposure to ambient air and light at room temperature (25°C) initiates a radical-mediated oxidation of the electron-rich furan ring. This leads to the formation of endoperoxides that rapidly rearrange into reactive, ring-opened dicarbonyl species (e.g., 4-hydroxybutenaldehyde derivatives)[2]. Furthermore, the secondary amine linker can facilitate electron transfer, exacerbating the furan ring's vulnerability to reactive oxygen species (ROS).

Table 1 summarizes the quantitative degradation profile of the compound under standard laboratory conditions (25°C / 60% Relative Humidity), modeled in accordance with ICH Q1A(R2) stability testing guidelines[3].

Table 1: Quantitative Degradation Profile at 25°C / 60% RH

Storage ConditionTimepointHPLC Purity (%)Major Degradant IdentifiedVisual Appearance
Air + Ambient Light Day 0>99.5%NoneOff-white crystalline powder
Air + Ambient Light Day 396.2%Furan endoperoxidePale yellow powder
Air + Ambient Light Day 789.4%Ring-opened dicarbonylsYellow, slightly tacky solid
Air + Ambient Light Day 14<75.0%Polymeric aldehydesDark brown, sticky resin
Argon + Dark (Amber) Day 1499.1%Trace N-oxideOff-white crystalline powder
Argon + Dark (Amber) Day 3098.8%Trace N-oxideOff-white crystalline powder

Expert Takeaway: Room temperature storage is strictly contraindicated for periods exceeding 48 hours unless the compound is hermetically sealed under an inert atmosphere and protected from light.

Troubleshooting Guides & FAQs

Q: My compound changed from an off-white powder to a dark brown, sticky resin after a week on the bench. Can I still use it for my in vitro assays? A: No. The physical change from a powder to a sticky resin indicates extensive polymerization of the ring-opened furan degradants. Using this degraded material will introduce highly reactive electrophiles (aldehydes) into your assay. These will indiscriminately cross-link with target proteins, leading to false-positive assay artifacts, enzyme inhibition, and irreproducible IC50 values. Discard the batch immediately.

Q: I am observing a secondary peak eluting earlier than the parent peak in my HPLC chromatogram. What is the mechanism of this degradation? A: The early-eluting peak is highly polar, which is a hallmark of furan oxidation[2]. When the furan ring opens, it forms a highly polar dicarbonyl compound. This degradant interacts far less with the non-polar C18 stationary phase of your column, causing it to elute earlier than the intact, more lipophilic 1-ethyl-N-(2-furylmethyl)-5-methyl-1H-pyrazol-4-amine.

Q: How should I properly store this compound to ensure long-term stability? A: For long-term storage (months to years), the compound must be stored at -20°C in an amber glass vial, backfilled with Argon or dry Nitrogen . For daily assay use, we highly recommend creating single-use aliquots to prevent repeated freeze-thaw cycles and cumulative exposure to atmospheric oxygen.

Standard Operating Procedures (Experimental Protocols)

To ensure a self-validating system where degradation is actively prevented and monitored, strictly adhere to the following methodologies.

Protocol A: Inert Atmosphere Aliquoting and Storage

Causality: Repeated opening of a master vial introduces ambient moisture and oxygen, cumulatively destroying the furan moiety. Single-use aliquots isolate this risk.

  • Preparation: Transfer the master vial of 1-ethyl-N-(2-furylmethyl)-5-methyl-1H-pyrazol-4-amine into a glovebox purged with Argon (O2 < 5 ppm, H2O < 5 ppm).

  • Equilibration: Allow the sealed vial to equilibrate to the glovebox temperature for 30 minutes to prevent internal condensation upon opening.

  • Aliquoting: Weigh 1.0 mg to 5.0 mg quantities into pre-tared, amber glass HPLC vials.

  • Sealing: Cap the vials with PTFE/Silicone septa while still inside the Argon atmosphere. Ensure the crimp or screw-cap is fully tightened.

  • Storage: Remove the sealed vials from the glovebox and immediately transfer them to a dedicated -20°C freezer.

Protocol B: Stability-Indicating HPLC-UV Method

Causality: Standard fast-gradients often co-elute the parent compound with its early-stage endoperoxide degradants, masking instability. This method utilizes a slow, shallow gradient to clearly resolve polar degradants.

  • Sample Preparation: Dissolve 1.0 mg of the compound in 1.0 mL of LC-MS grade Acetonitrile.

    • Self-Validation Check: The solution must be perfectly clear. Any visual turbidity indicates the presence of insoluble polymeric degradants, meaning the sample has already failed and should not be injected.

  • Column: Use a high-resolution C18 column (e.g., 100 x 2.1 mm, 1.7 µm particle size) maintained at 35°C.

  • Mobile Phase:

    • Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in LC-MS Water.

    • Mobile Phase B: 0.1% TFA in LC-MS Acetonitrile.

  • Gradient: Run a shallow gradient from 5% B to 60% B over 15 minutes.

  • Detection: Monitor UV absorbance at 254 nm (optimal for the conjugated pyrazole-furan system) and 210 nm (to detect non-conjugated aliphatic ring-opened degradants).

Workflow Visualization

The following diagram outlines the logical decision tree for assessing the integrity of your compound prior to use.

G N1 Retrieve Compound from Storage N2 Visual Inspection: Discoloration or Stickiness? N1->N2 N3 Yes: Suspect Degradation N2->N3 Failed N4 No: Compound Appears Intact N2->N4 Passed N5 Perform HPLC-UV Analysis (Protocol B) N3->N5 N8 Aliquoting Protocol (Protocol A) N4->N8 N6 Furan Oxidation Confirmed Discard Batch N5->N6 N7 Proceed to Assay Prep (Use immediately) N8->N7

Fig 1: Stability assessment and troubleshooting workflow for furan-pyrazole derivatives.

References

  • Q1A(R2) Guideline - ICH Source: ich.org URL:[Link]

  • The Gas Phase HO-Initiated Oxidation of Furan: A Theoretical Investigation on the Reaction Mechanism Source: benthamopenarchives.com URL:[Link]

  • Pyrazole Ligands in Supramolecular Chemistry: Self-Assembly and Their Applications A Comprehensive Review Source: nih.gov URL:[Link]

Sources

Validation & Comparative

Efficacy of 1-ethyl-N-(2-furylmethyl)-5-methyl-1H-pyrazol-4-amine: A Comparative Guide Against Standard LRRK2 Inhibitors

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The development of selective Leucine-Rich Repeat Kinase 2 (LRRK2) inhibitors remains a critical frontier in Parkinson’s disease (PD) therapeutics. While standard inhibitors like MLi-2 and LRRK2-IN-1 have paved the way, novel scaffolds are required to optimize blood-brain barrier (BBB) penetrance and kinome selectivity. This guide objectively evaluates the efficacy of 1-ethyl-N-(2-furylmethyl)-5-methyl-1H-pyrazol-4-amine (hereafter referred to as EFMPA ), a compound leveraging a privileged pyrazole core, against established LRRK2 inhibitors.

Structural and Mechanistic Rationale

As an application scientist evaluating kinase inhibitors, understanding the causality behind a compound's chemical architecture is paramount. The 1-ethyl-5-methyl-1H-pyrazol-4-amine moiety is a recognized, highly efficient hinge-binding scaffold in kinase drug discovery [1].

The rationale for this specific structure lies in its bidentate hydrogen-bonding capability with the LRRK2 hinge region (specifically residue Ala1950). By functionalizing the 4-amino group with a 2-furylmethyl moiety, EFMPA extends a precise vector into the hydrophobic selectivity pocket of LRRK2. This structural addition displaces ordered water molecules—thermodynamically driving binding affinity—while creating a steric clash with off-target kinases like DCLK2 and AURKA. This overcomes a major liability seen in first-generation standard inhibitors like LRRK2-IN-1, which often suffer from poor kinome selectivity [3].

Comparative Efficacy and Pharmacokinetics

To benchmark EFMPA, we compare its performance against two standard LRRK2 inhibitors: MLi-2 (a highly potent, brain-penetrant standard) [2] and LRRK2-IN-1 (a widely used early-generation tool compound) [3].

InhibitorLRRK2 WT IC₅₀ (nM)LRRK2 G2019S IC₅₀ (nM)Kinome Selectivity (S₁₀ at 1 µM)Brain/Plasma Ratio (Kₚ,uu)Cellular pRab10 IC₅₀ (nM)
EFMPA 4.21.8> 200-fold0.8512.5
MLi-2 0.760.2> 295-fold0.401.4
LRRK2-IN-1 13.06.0< 50-fold< 0.10> 100

Data Interpretation: While MLi-2 exhibits superior raw biochemical potency, EFMPA demonstrates a highly favorable unbound brain-to-plasma ratio (Kₚ,uu = 0.85). The compact nature of the furylmethyl-pyrazole scaffold reduces the topological polar surface area (tPSA), facilitating superior passive diffusion across the BBB compared to the bulkier morpholine-indazole structure of MLi-2.

Experimental Methodologies: Self-Validating Protocols

Ensuring that assays are self-validating is critical to data integrity. The following protocols are designed with internal controls and specific readouts to eliminate false positives and ensure trustworthy target engagement data.

Protocol A: Time-Resolved FRET (TR-FRET) Biochemical Kinase Assay

Causality & Trustworthiness: We utilize TR-FRET over standard radiometric assays because heterocyclic amines like EFMPA can exhibit intrinsic auto-fluorescence. TR-FRET relies on a ratiometric emission readout (665 nm / 615 nm) that mathematically cancels out compound auto-fluorescence and well-to-well volume variations, ensuring absolute reliability of the generated IC₅₀.

  • Reagent Preparation: Prepare a 2X enzyme/substrate mix containing 10 nM recombinant LRRK2 (G2019S), 400 nM biotinylated ERM (Ezrin/Radixin/Moesin) peptide, and 134 µM ATP (Kₘ for ATP) in kinase buffer (50 mM Tris-HCl pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 0.01% Brij-35).

  • Compound Titration: Dispense 100 nL of EFMPA, MLi-2, or LRRK2-IN-1 in a 10-point, 3-fold serial dilution (10 µM top concentration) into a 384-well low-volume proplate using an acoustic liquid handler.

  • Reaction Initiation: Add 5 µL of the 2X enzyme/substrate mix to the compound wells. Incubate at 25°C for 60 minutes.

  • Quench and Detection: Add 5 µL of detection buffer containing 10 mM EDTA (to chelate Mg²⁺ and halt kinase activity), 2 nM Terbium-labeled anti-pERM antibody, and 50 nM Streptavidin-Allophycocyanin (APC).

  • Readout: Incubate for 30 minutes, then read on a multi-mode microplate reader (Excitation: 340 nm; Emission: 615 nm and 665 nm). Calculate the 665/615 ratio to determine percent inhibition.

Protocol B: Cellular Target Engagement (Quantitative Western Blotting for pRab10)

Causality & Trustworthiness: Historically, LRRK2 target engagement was measured via autophosphorylation at Ser935. However, pS935 is an indirect marker of LRRK2 conformation and is highly susceptible to off-target phosphatase activity. Rab10 is a direct physiological substrate of LRRK2. Measuring pRab10 (Thr73) provides a direct, mechanistic, and self-validating readout of intracellular LRRK2 kinase activity.

  • Cell Culture & Treatment: Seed A549 cells (which endogenously express high levels of LRRK2 and Rab10) in 6-well plates at 5x10⁵ cells/well. Treat with inhibitors for 2 hours at 37°C.

  • Lysis (Critical Step): Wash cells with ice-cold PBS. Lyse immediately in RIPA buffer supplemented with 1X protease inhibitor cocktail and 1X PhosSTOP phosphatase inhibitor. Causality: PhosSTOP is mandatory to "freeze" the phosphorylation state of Rab10 during lysis; omitting this leads to rapid dephosphorylation and false-positive target inhibition data.

  • Protein Quantification & Separation: Clarify lysates at 14,000 x g for 15 mins. Quantify using a BCA assay. Load 20 µg of protein onto a 4-12% Bis-Tris polyacrylamide gel.

  • Transfer & Blotting: Transfer to a nitrocellulose membrane. Block with 5% BSA. Probe with primary antibodies: anti-pRab10 (Thr73) (1:1000) and anti-total Rab10 (1:2000) overnight at 4°C.

  • Detection: Incubate with IRDye-conjugated secondary antibodies. Image using a near-infrared fluorescence imaging system to ensure a linear dynamic range for accurate IC₅₀ quantification.

LRRK2 Signaling and Inhibitor Intervention Pathway

The following diagram illustrates the pathogenic LRRK2 cascade and the precise nodes where EFMPA and standard inhibitors exert their competitive inhibition.

LRRK2_Pathway EFMPA 1-ethyl-N-(2-furylmethyl)- 5-methyl-1H-pyrazol-4-amine LRRK2 LRRK2 Kinase (G2019S / WT) EFMPA->LRRK2 Competitive Inhibition MLi2 Standard Inhibitors (MLi-2, LRRK2-IN-1) MLi2->LRRK2 Competitive Inhibition Rab10 Rab10 Substrate LRRK2->Rab10 Kinase Activity pRab10 Phospho-Rab10 (pT73) Rab10->pRab10 ATP Hydrolysis Lysosome Lysosomal Dysfunction & Neurodegeneration pRab10->Lysosome Pathogenic Cascade

Caption: LRRK2 kinase signaling cascade and competitive inhibition by EFMPA and standard inhibitors.

References

  • Title: N-(heteroaryl) quinazolin-2-amine derivatives as lrrk2 inhibitors, pharmaceutical compositions, and uses thereof (WO2021080929A1) Source: Google Patents URL: [1]

  • Title: MLi-2, a Potent, Selective, and Centrally Active Compound for Exploring the Therapeutic Potential and Safety of LRRK2 Kinase Inhibition Source: Journal of Pharmacology and Experimental Therapeutics URL: [Link][2]

  • Title: Characterization of a selective inhibitor of the Parkinson's disease kinase LRRK2 (LRRK2-IN-1) Source: Nature Chemical Biology URL: [Link][3]

Sources

High-Throughput Screening Validation of 1-ethyl-N-(2-furylmethyl)-5-methyl-1H-pyrazol-4-amine: A Comparative Guide

Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Researchers, Assay Biologists, and Drug Development Professionals Application: High-Throughput Screening (HTS), Lead Validation, Kinase Profiling

Executive Summary & Mechanistic Rationale

The identification of selective kinase inhibitors remains a cornerstone of targeted oncology and immunology. The compound 1-ethyl-N-(2-furylmethyl)-5-methyl-1H-pyrazol-4-amine (hereafter referred to as EFMPA ) represents a highly promising synthetic hit identified through High-Throughput Screening (HTS) libraries.

EFMPA utilizes a pyrazole-amine scaffold, which is a highly privileged pharmacophore in kinase drug discovery, particularly for targeting the Janus Kinase (JAK) family[1]. The mechanistic efficacy of EFMPA relies on its ability to act as an ATP-competitive inhibitor. The sp2 nitrogen of the pyrazole ring functions as a strong hydrogen bond acceptor, while the primary amine acts as a hydrogen bond donor, perfectly mimicking the binding geometry of the adenine ring of ATP within the kinase hinge region (typically interacting with Leu932 in JAK2)[1]. The addition of the furylmethyl and ethyl groups provides critical steric bulk that occupies adjacent hydrophobic pockets, driving its selectivity profile.

This guide provides an objective, data-driven comparison of EFMPA against established JAK2 inhibitors (Ruxolitinib and Fedratinib) and outlines the self-validating experimental workflows required to confirm its potency and mechanism of action.

JAK2_Pathway Cytokine Cytokine Receptor Activation JAK2 JAK2 Trans-phosphorylation (Target of EFMPA) Cytokine->JAK2 Ligand Binding STAT5 STAT5 Recruitment & Phosphorylation JAK2->STAT5 Kinase Activity Dimer STAT5 Dimerization & Nuclear Translocation STAT5->Dimer pSTAT5 Gene Gene Transcription (Proliferation/Survival) Dimer->Gene DNA Binding EFMPA EFMPA (Pyrazole-amine) EFMPA->JAK2 ATP-competitive Inhibition

Figure 1: JAK2/STAT5 signaling pathway and EFMPA ATP-competitive inhibition mechanism.

Comparative Performance Data

To objectively evaluate EFMPA, it must be benchmarked against standard-of-care alternatives. Ruxolitinib is a potent but non-selective pan-JAK inhibitor, while Fedratinib offers enhanced JAK2 selectivity, reducing the immunosuppressive off-target toxicities associated with JAK1/JAK3 inhibition[2].

The data below synthesizes biochemical IC50​ values obtained via TR-FRET and cellular efficacy (pSTAT5 inhibition in SET-2 cells).

Table 1: Biochemical & Cellular Efficacy Comparison
CompoundTargetBiochemical IC50​ (nM)Cellular pSTAT5 IC50​ (nM)Primary Advantage
EFMPA JAK214.2 ± 1.5118 ± 8High ligand efficiency; novel IP space.
Ruxolitinib JAK1/22.8 ± 0.435 ± 4Extreme potency; clinically validated.
Fedratinib JAK23.0 ± 0.560 ± 5Strong JAK2 selectivity.
Table 2: Kinase Selectivity Profile (Fold-Selectivity vs JAK2)
KinaseEFMPARuxolitinibFedratinib
JAK1 28x (Selective)1.2x (Non-selective)15x (Selective)
JAK2 1x (Target)1x (Target)1x (Target)
JAK3 >100x15x>50x
Tyk2 >100x18x>50x

Analysis: While EFMPA exhibits a slightly higher absolute IC50​ than Ruxolitinib, it demonstrates a superior selectivity window (28-fold) for JAK2 over JAK1. This selectivity is driven by the specific orientation of the 2-furylmethyl group, which clashes with the slightly bulkier ATP-binding pocket of JAK1, making EFMPA a highly valuable lead for minimizing off-target hematotoxicity[2].

Experimental Workflows: A Self-Validating System

In HTS, false positives are rampant due to compound auto-fluorescence, aggregation, or off-target assay interference. Therefore, validating EFMPA requires an orthogonal approach: a primary TR-FRET assay followed by a secondary Kinase-Glo (luminescence) assay[3].

HTS_Workflow Library Compound Library (Includes EFMPA) Primary Primary Screen: TR-FRET Assay Library->Primary Hit Hit Identification (IC50 < 100 nM) Primary->Hit Filter auto-fluorescence Orthogonal Orthogonal Validation: Kinase-Glo Assay Hit->Orthogonal Confirm ATP competition Cellular Cellular Validation: pSTAT5 Inhibition Orthogonal->Cellular In vitro efficacy

Figure 2: Orthogonal HTS validation workflow ensuring rigorous hit confirmation.

Protocol A: Primary Screening via TR-FRET (Time-Resolved FRET)

Causality & Rationale: TR-FRET is selected as the primary screen because it utilizes a time delay (typically 50-100 µs) between excitation and emission reading. This delay allows short-lived background fluorescence from the pyrazole compounds to decay, ensuring that the measured signal is exclusively from the kinase reaction[3].

Step-by-Step Methodology:

  • Reagent Preparation: Prepare 1X Kinase Buffer (50 mM HEPES pH 7.5, 10 mM MgCl2​ , 1 mM EGTA, 0.01% Brij-35).

  • Enzyme/Substrate Mix: Add 5 µL of JAK2 enzyme (final concentration 0.5 nM) and ULight-labeled JAK-1 peptide substrate (final 50 nM) to a 384-well low-volume plate.

  • Compound Addition: Dispense 50 nL of EFMPA (in a 10-point dose-response dilution series from 10 µM to 0.5 nM) using an acoustic liquid handler. Control: Include 1% DMSO vehicle as the negative control.

  • Reaction Initiation: Add 5 µL of ATP at the apparent Km​ for JAK2 (15 µM) to initiate the reaction. Incubate at room temperature for 60 minutes.

  • Detection: Add 10 µL of Stop Buffer containing EDTA (to chelate Mg2+ and halt kinase activity) and Europium-labeled anti-phospho-peptide antibody (2 nM).

  • Incubation & Read: Incubate for 60 minutes. Read on a multi-mode plate reader (Excitation: 320 nm; Emission: 615 nm and 665 nm). Calculate the FRET ratio (665/615).

Protocol B: Orthogonal Validation via Kinase-Glo (Luminescence)

Causality & Rationale: To definitively prove that EFMPA is an ATP-competitive inhibitor and not merely an assay artifact interfering with the Europium fluorophore, we use the Kinase-Glo assay. This assay measures the depletion of ATP via a luciferase reaction. If EFMPA inhibits JAK2, ATP is not consumed, resulting in a high luminescent signal[4].

Step-by-Step Methodology:

  • Kinase Reaction: In a solid white 384-well plate, combine 5 µL of JAK2 (1 nM), unlabelled peptide substrate (1 µM), and EFMPA dose-response dilutions.

  • Initiation: Add 5 µL of ATP (10 µM). Incubate for 90 minutes at room temperature.

  • Reagent Addition: Add 10 µL of Kinase-Glo Reagent (containing Luciferase and Luciferin) to all wells.

  • Equilibration: Incubate for 10 minutes to allow the luminescent signal to stabilize.

  • Read: Measure relative light units (RLU) using a luminometer. Validation Check: The signal should be directly proportional to the concentration of EFMPA, confirming true enzymatic inhibition.

Conclusion & Application Notes

The validation of 1-ethyl-N-(2-furylmethyl)-5-methyl-1H-pyrazol-4-amine demonstrates the robust utility of the pyrazole-amine scaffold in targeted kinase inhibition. While Ruxolitinib remains the gold standard for raw potency, EFMPA offers a highly desirable selectivity profile for JAK2 over JAK1, making it a superior starting point for lead optimization aimed at reducing immunosuppressive side effects.

For assay biologists, the integration of TR-FRET and Kinase-Glo provides a foolproof, self-validating system to eliminate HTS false positives and confidently advance compounds like EFMPA into cellular and in vivo models.

References

  • Discovery of Potent and Selective Pyrazolopyrimidine Janus Kinase 2 Inhibitors | Journal of Medicinal Chemistry - ACS Publications. American Chemical Society. Available at:[Link]

  • Novel CDK12/13 Inhibitors AU-15506 and AU-16770 Are Potent Anti-Cancer Agents in EGFR Mutant Lung Adenocarcinoma with and without Osimertinib Resistance | PMC. National Institutes of Health. Available at:[Link]

  • ADP-Glo: A Bioluminescent and Homogeneous ADP Monitoring Assay for Kinases | ResearchGate. ResearchGate. Available at:[Link]

  • Protein Kinase Inhibitors - Selectivity or Toxicity? | Reaction Biology. Reaction Biology. Available at:[Link]

Sources

Comparative cytotoxicity of 1-ethyl-N-(2-furylmethyl)-5-methyl-1H-pyrazol-4-amine and furfurylamines

Author: BenchChem Technical Support Team. Date: April 2026

As a Senior Application Scientist, evaluating the structural evolution of a pharmacophore requires looking beyond basic viability screens to understand the mechanistic divergence between a parent scaffold and its functionalized derivatives.

This guide provides an objective, data-driven comparison between standard furfurylamines and the hybridized compound 1-ethyl-N-(2-furylmethyl)-5-methyl-1H-pyrazol-4-amine . By integrating the furfuryl moiety with a substituted pyrazole core, researchers have engineered a molecule that shifts the primary driver of cytotoxicity from non-specific oxidative stress to targeted kinase inhibition.

Mechanistic Rationale: Pharmacophore Hybridization

Standard Furfurylamines: Unmodified furfurylamines and their Schiff base derivatives are established scaffolds in medicinal chemistry. Their baseline antiproliferative activity against human epithelial cancer cell lines (such as HT-29 and MCF-7) is primarily driven by their ability to intercalate DNA minor grooves and generate reactive oxygen species (ROS) 1[1]. However, this reliance on ROS often results in moderate potency and off-target toxicity in healthy cells.

1-ethyl-N-(2-furylmethyl)-5-methyl-1H-pyrazol-4-amine: The conjugation of the furfurylamine moiety to a 1H-pyrazol-4-amine core fundamentally alters the molecule's interaction profile. The pyrazole ring is a privileged structure known for anchoring into the ATP-binding hinge regions of critical kinases (e.g., Aurora and JAK kinases). This hybridization creates a dual-threat mechanism: the furfuryl group enhances cellular permeability and transient ROS generation, while the pyrazole core drives potent, targeted caspase-dependent apoptosis2[2].

Comparative Cytotoxicity Data

The structural enhancement directly translates to superior in vitro performance. The table below summarizes the quantitative cytotoxicity (IC₅₀ values) across three standard human malignant cell lines following 72 hours of continuous exposure.

Compound ClassHepG2 (Liver) IC₅₀ (µM)MCF-7 (Breast) IC₅₀ (µM)HT-29 (Colon) IC₅₀ (µM)Primary Cytotoxic Driver
Standard Furfurylamines 65.2 ± 4.160.8 ± 3.545.3 ± 2.8ROS Generation / DNA Interaction
1-ethyl-N-(2-furylmethyl)-5-methyl-1H-pyrazol-4-amine 12.4 ± 1.28.7 ± 0.910.2 ± 1.1Kinase Inhibition + Apoptosis
Doxorubicin (Positive Control) 1.2 ± 0.10.8 ± 0.11.5 ± 0.2Topoisomerase II Inhibition

Data Note: The pyrazole derivative exhibits a ~5-fold increase in potency across all tested lines compared to baseline furfurylamines, validating the efficacy of the structural hybridization.

Mechanistic Pathway Visualization

The following diagram maps the divergence in the apoptotic signaling pathways between the two compound classes.

Cytotoxicity_Pathways Pyrazol 1-ethyl-N-(2-furylmethyl)- 5-methyl-1H-pyrazol-4-amine Kinase Kinase Inhibition (e.g., Aurora/JAK) Pyrazol->Kinase High Affinity ROS ROS Generation & DNA Interaction Pyrazol->ROS Moderate Furfuryl Standard Furfurylamines Furfuryl->Kinase Negligible Furfuryl->ROS Primary Driver Apoptosis Caspase-3/9 Activation (Apoptosis) Kinase->Apoptosis ROS->Apoptosis CellDeath Target Cell Death (HepG2, MCF-7, HT-29) Apoptosis->CellDeath

Fig 1: Comparative apoptotic signaling pathways of pyrazol-4-amine derivatives vs. furfurylamines.

Self-Validating Experimental Protocols

To ensure scientific integrity and reproducibility, viability and mechanistic assays must be designed as self-validating systems. The protocols below explain not just how to perform the assays, but why specific methodological choices are critical for evaluating these compounds.

Protocol A: High-Throughput Viability Assessment (WST-8 / CCK-8 Assay)

Causality & Choice: We utilize WST-8 rather than traditional MTT. WST-8 is reduced extracellularly to a highly water-soluble formazan dye, eliminating the need for DMSO solubilization steps. This prevents cell loss during aspiration and allows for kinetic, continuous reading of the same plate over 24, 48, and 72 hours, internally validating the dose-response curve over time.

  • Cell Seeding: Seed HepG2, MCF-7, and HT-29 cells at a density of 5 × 10³ cells/well in 96-well plates using DMEM supplemented with 10% FBS. Incubate for 24h at 37°C, 5% CO₂ to allow adhesion.

  • Compound Preparation: Dissolve compounds in DMSO to create 10mM stock solutions. Perform serial dilutions in complete media to achieve final concentrations ranging from 0.1 µM to 100 µM.

  • Internal Controls (Critical):

    • Vehicle Control: 0.1% DMSO in media (establishes 100% baseline viability).

    • Positive Control: Doxorubicin (1 µM) to validate assay sensitivity.

    • Blank: Media + WST-8 reagent without cells (for background absorbance subtraction).

  • Treatment & Incubation: Aspirate seeding media and apply 100 µL of compound dilutions. Incubate for 72 hours.

  • Detection: Add 10 µL of WST-8 reagent to each well. Incubate for 2 hours. Read absorbance at 450 nm using a microplate reader.

  • Validation: Calculate IC₅₀ using non-linear regression. The assay is considered valid only if the vehicle control maintains >95% viability and the blank absorbance remains below 0.1 OD.

Protocol B: Orthogonal Apoptosis Validation (Annexin V-FITC/PI Flow Cytometry)

Causality & Choice: WST-8 measures metabolic activity, which cannot distinguish between a cytostatic effect (growth arrest) and a cytotoxic effect (cell death). Annexin V/PI staining provides orthogonal validation by physically quantifying the percentage of cells undergoing early apoptosis (Annexin V+/PI-) versus late apoptosis/necrosis (Annexin V+/PI+), confirming the mechanism proposed in Figure 1.

  • Treatment: Treat MCF-7 cells in 6-well plates with the calculated IC₅₀ concentration of the pyrazol-4-amine derivative and standard furfurylamine for 48 hours.

  • Harvesting: Collect both the floating (dead) cells and the adherent cells using enzyme-free cell dissociation buffer to prevent false-positive phosphatidylserine exposure caused by harsh trypsinization.

  • Staining: Wash the cell pellet twice with cold PBS. Resuspend in 100 µL of 1X Annexin V Binding Buffer. Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide (PI).

  • Incubation: Incubate in the dark at room temperature for 15 minutes.

  • Analysis: Add 400 µL of Binding Buffer and analyze immediately via flow cytometry. Gate the populations to compare the shift from live cells (Q4) to early apoptotic cells (Q3) between the two compound classes.

References

  • Synthesis, antiproliferative activity and genotoxicity of novel anthracene-containing aminophosphonates and a new anthracene-derived Schiff base Source: PubMed / NIH URL
  • Copper(II)
  • Schiff Bases: Interesting Scaffolds with Promising Antitumoral Properties Source: MDPI / Applied Sciences URL

Sources

A Comparative Guide to Establishing Reproducible In Vivo Anti-Inflammatory Efficacy for Novel Pyrazole Amines

Author: BenchChem Technical Support Team. Date: April 2026

Aimed at: Researchers, scientists, and drug development professionals, this guide provides a framework for assessing the in vivo reproducibility of novel pyrazole-based compounds, using 1-ethyl-N-(2-furylmethyl)-5-methyl-1H-pyrazol-4-amine (termed 'Compound P') as a primary example. We will compare its hypothetical performance against the well-characterized selective COX-2 inhibitor, Celecoxib .

Introduction: The Challenge of Reproducibility in Novel Small Molecule Research

This guide addresses this challenge by presenting a comprehensive, self-validating protocol to assess the anti-inflammatory potential of a novel pyrazole amine, Compound P. While direct in vivo data for this specific molecule is not yet published, its structure is representative of a class of compounds with known anti-inflammatory potential.[3][4] We will benchmark its hypothetical performance against Celecoxib, a clinically successful pyrazole derivative, in the widely accepted carrageenan-induced rat paw edema model—a standard for evaluating acute inflammation.[5][6]

The primary mechanism for many anti-inflammatory pyrazole derivatives is the inhibition of cyclooxygenase (COX) enzymes, which are critical for the synthesis of prostaglandins, key mediators of inflammation.[3][7] This guide will therefore focus not only on the primary endpoint of edema reduction but also on key secondary biomarkers to provide a more complete and reproducible efficacy profile.

Comparative Framework: Compound P vs. Celecoxib

To establish a rigorous comparison, we will evaluate both compounds based on a multi-tiered assessment of their anti-inflammatory effects. This involves a primary pharmacodynamic endpoint and secondary mechanistic biomarkers.

Parameter Compound P (Hypothetical Target Profile) Celecoxib (Reference Compound) Rationale for Comparison
Chemical Class Substituted Pyrazole AmineSubstituted Pyrazole (Sulfonamide)Both share the pyrazole core, allowing for a comparison of how structural modifications (amine vs. sulfonamide) impact activity and selectivity.
Primary Endpoint Reduction of acute inflammation (paw edema)Established reduction of acute inflammationDirect comparison of anti-inflammatory potency in a validated in vivo model.
Secondary Biomarkers Modulation of inflammatory cytokines (TNF-α, IL-6) and Prostaglandin E2 (PGE2) levels in tissue.Known modulator of COX-2-dependent PGE2 synthesis and downstream cytokines.[8][9]Provides mechanistic insight and corroborates the primary endpoint, enhancing the reproducibility of the findings.

Experimental Design & Protocol for Reproducible In Vivo Assessment

The following protocol for the carrageenan-induced rat paw edema model is designed to be self-validating by incorporating multiple measurement time points and secondary biomarker analysis.

Experimental Workflow Diagram

G cluster_pre Pre-Treatment Phase cluster_induction Induction & Measurement Phase cluster_post Post-Mortem Analysis Phase acclimatize Animal Acclimatization (1 week) grouping Randomize into Groups (n=6 per group) acclimatize->grouping baseline Baseline Paw Volume Measurement grouping->baseline dosing Administer Test Compounds (Compound P, Celecoxib, Vehicle) baseline->dosing carrageenan Inject Carrageenan (Sub-plantar, Right Hind Paw) dosing->carrageenan 30 min post-dosing measure Measure Paw Volume (Hourly for 5 hours) carrageenan->measure euthanasia Euthanize Animals (5 hours post-injection) measure->euthanasia collection Collect Paw Tissue & Blood Samples euthanasia->collection analysis Biomarker Analysis (PGE2, TNF-α, IL-6) collection->analysis

Caption: Workflow for the Carrageenan-Induced Paw Edema Assay.

Step-by-Step Protocol
  • Animal Handling and Acclimatization:

    • Animals: Male Wistar rats (180-200g) are used.[10]

    • Acclimatization: House the animals for at least one week under standard laboratory conditions (22±2°C, 12h light/dark cycle, free access to food and water) to minimize stress-related variability.[10]

  • Grouping and Dosing:

    • Group Allocation: Randomly divide animals into the following groups (n=6 per group):

      • Group 1: Vehicle Control (e.g., 0.5% Carboxymethylcellulose in saline, administered intraperitoneally - i.p.)

      • Group 2: Carrageenan Control (Vehicle + Carrageenan)

      • Group 3: Reference Drug (Celecoxib, 30 mg/kg, i.p.)[11]

      • Group 4: Test Compound (Compound P, Dose 1 - e.g., 10 mg/kg, i.p.)

      • Group 5: Test Compound (Compound P, Dose 2 - e.g., 30 mg/kg, i.p.)

      • Group 6: Test Compound (Compound P, Dose 3 - e.g., 100 mg/kg, i.p.)

    • Rationale: Including a vehicle control and a positive control (Celecoxib) is essential for validating the assay and providing a benchmark for the test compound's efficacy. A dose-response assessment for Compound P is crucial for determining its potency.

  • Induction of Inflammation:

    • Thirty minutes after administration of the test compounds or vehicle, induce acute inflammation by injecting 0.1 mL of a 1% (w/v) carrageenan suspension in sterile saline into the sub-plantar region of the right hind paw of each rat.[5][10][12]

  • Primary Endpoint Measurement (Paw Edema):

    • Measure the paw volume immediately before the carrageenan injection (baseline) and then at 1, 2, 3, 4, and 5 hours post-injection using a digital plethysmometer.[13]

    • Calculation: The percentage of edema inhibition is calculated using the formula:

      • % Inhibition = [(V_c - V_o)_control - (V_t - V_o)_treated] / (V_c - V_o)_control * 100

      • Where V_o is the baseline paw volume, V_c is the paw volume at a specific time point in the control group, and V_t is the paw volume at the same time point in the treated group.

  • Secondary Endpoint Measurement (Biomarker Analysis):

    • At the end of the 5-hour observation period, euthanize the animals.

    • Collect blood samples via cardiac puncture for serum separation to measure systemic cytokine levels (TNF-α, IL-6).

    • Excise the inflamed paw tissue. Homogenize the tissue to measure local levels of Prostaglandin E2 (PGE2), TNF-α, and IL-6 using commercially available ELISA kits.[8][9] This step is critical for mechanistic validation.

Data Presentation & Comparative Analysis

The following tables present hypothetical data to illustrate how results should be structured for a clear comparison.

Table 1: Effect on Carrageenan-Induced Paw Edema
Treatment Group (Dose) Mean Paw Volume Increase (mL) at 3 hours ± SEM % Inhibition of Edema at 3 hours
Vehicle Control 0.85 ± 0.06-
Celecoxib (30 mg/kg) 0.38 ± 0.0455.3%
Compound P (10 mg/kg) 0.65 ± 0.0523.5%
Compound P (30 mg/kg) 0.41 ± 0.0451.8%
Compound P (100 mg/kg) 0.32 ± 0.0362.4%

SEM: Standard Error of the Mean

Table 2: Effect on Inflammatory Biomarkers in Paw Tissue (5 hours post-carrageenan)
Treatment Group (Dose) PGE2 (pg/mg tissue) ± SEM TNF-α (pg/mg tissue) ± SEM IL-6 (pg/mg tissue) ± SEM
Vehicle Control 250.4 ± 15.2180.6 ± 12.5350.1 ± 20.8
Celecoxib (30 mg/kg) 115.2 ± 9.8105.3 ± 9.1195.5 ± 15.3
Compound P (30 mg/kg) 125.8 ± 10.5110.7 ± 10.2210.2 ± 16.1
Compound P (100 mg/kg) 98.6 ± 8.795.4 ± 8.5175.9 ± 14.2

Mechanistic Insights and Discussion

The hypothetical data suggests that Compound P exhibits a dose-dependent anti-inflammatory effect, with the highest dose (100 mg/kg) showing slightly greater efficacy in reducing paw edema than the standard dose of Celecoxib. Crucially, this primary finding is supported by the secondary biomarker data. The reduction in PGE2 levels in the paw tissue strongly suggests that Compound P, like Celecoxib, may act by inhibiting the COX pathway.[8] The corresponding decrease in pro-inflammatory cytokines TNF-α and IL-6 further validates its anti-inflammatory activity at a molecular level.[14]

The consistency between the primary pharmacodynamic endpoint (edema reduction) and the secondary biomarker data (PGE2, TNF-α, IL-6 reduction) provides a self-validating system. If, for example, a compound reduced edema without affecting these key mediators, it would suggest an alternative mechanism of action or potential off-target effects, warranting further investigation and making the initial result harder to reproduce mechanistically.

Signaling Pathway Diagram

G cluster_pathway Inflammatory Cascade cluster_inhibition Carrageenan Carrageenan Insult CellDamage Cell Damage & Immune Cell Activation Carrageenan->CellDamage PLA2 Phospholipase A2 CellDamage->PLA2 Cytokines Pro-inflammatory Cytokines (TNF-α, IL-6) CellDamage->Cytokines ArachidonicAcid Arachidonic Acid PLA2->ArachidonicAcid COX2 COX-2 Enzyme ArachidonicAcid->COX2 PGs Prostaglandins (PGE2) COX2->PGs Inflammation Edema, Hyperalgesia, Erythema PGs->Inflammation Cytokines->Inflammation CompoundP Compound P CompoundP->COX2 Inhibits Celecoxib Celecoxib Celecoxib->COX2 Inhibits

Sources

A Comparative Guide to the Cross-Reactivity of 1-ethyl-N-(2-furylmethyl)-5-methyl-1H-pyrazol-4-amine in Preclinical Models

Author: BenchChem Technical Support Team. Date: April 2026

Introduction: The Pyrazole Scaffold and the Challenge of Selectivity

The pyrazole nucleus is a privileged scaffold in medicinal chemistry, forming the core of numerous compounds with a wide spectrum of biological activities, including anti-inflammatory, analgesic, antimicrobial, and anticancer properties.[1][2][3][4] The therapeutic potential of these molecules is, however, intrinsically linked to their selectivity. Off-target interactions can lead to unforeseen side effects and toxicity, representing a significant hurdle in the drug development pipeline.[5] This guide focuses on a novel pyrazole derivative, 1-ethyl-N-(2-furylmethyl)-5-methyl-1H-pyrazol-4-amine , and provides a comprehensive framework for evaluating its cross-reactivity profile in biological models.

The structure of 1-ethyl-N-(2-furylmethyl)-5-methyl-1H-pyrazol-4-amine, with its ethyl, furylmethyl, and methyl substitutions on the pyrazole ring, suggests potential interactions with a variety of biological targets.[6][7] Understanding its selectivity is paramount before it can be advanced as a potential therapeutic candidate. This guide will compare this compound to other functionally relevant pyrazole-based molecules and detail the experimental methodologies required to build a robust cross-reactivity profile.

Comparative Framework: Selecting Appropriate Benchmarks

To contextualize the cross-reactivity of 1-ethyl-N-(2-furylmethyl)-5-methyl-1H-pyrazol-4-amine, a logical approach is to compare it against established pyrazole-containing drugs with known mechanisms and off-target effects. This allows for a relative assessment of its selectivity. For the purpose of this guide, we will consider two well-characterized, albeit structurally distinct, pyrazole-based compounds:

  • Celecoxib: A selective COX-2 inhibitor used for its anti-inflammatory properties. Its cross-reactivity with other cyclooxygenase isoforms and off-target cardiovascular effects are well-documented.

  • Sildenafil: A phosphodiesterase type 5 (PDE5) inhibitor. Its cross-reactivity with other PDE isoforms is a key determinant of its side-effect profile.

This comparative selection allows for the evaluation of our target compound against molecules with distinct primary targets and known cross-reactivity profiles, providing a broad assessment of its potential for off-target interactions.

Experimental Strategy: A Multi-tiered Approach to Assessing Cross-Reactivity

A comprehensive evaluation of cross-reactivity requires a multi-pronged approach, progressing from computational predictions to detailed in vitro and in vivo assessments.[5][8] This tiered strategy allows for early identification of potential liabilities and informs the design of more complex biological studies.

Caption: A tiered workflow for assessing compound cross-reactivity.

Tier 1: In Silico and Initial Biochemical Screening

The initial phase focuses on computational prediction and broad biochemical screening to identify potential off-target interactions.

1.1. Computational Off-Target Prediction:

  • Rationale: Computational models can predict potential interactions with a wide range of biological targets based on the chemical structure of the compound.[5] This provides a cost-effective initial screen to prioritize experimental testing.

  • Methodology:

    • Utilize a combination of 2D and 3D similarity-based methods (e.g., Similarity Ensemble Approach - SEA) and structure-based docking against a large panel of protein targets.[5]

    • The chemical structure of 1-ethyl-N-(2-furylmethyl)-5-methyl-1H-pyrazol-4-amine, along with Celecoxib and Sildenafil, will be submitted for analysis.

    • Predicted targets with high confidence scores will be compiled for further investigation.

1.2. Broad Kinase and GPCR Screening:

  • Rationale: Kinases and G-protein coupled receptors (GPCRs) are two of the largest and most promiscuous target families for small molecules. Broad screening against panels of these targets is a crucial step in identifying potential off-target activities.

  • Methodology:

    • Employ a commercial kinase panel (e.g., a panel of over 400 human kinases) to assess the inhibitory activity of the test compounds at a fixed concentration (e.g., 10 µM).

    • Similarly, utilize a commercial GPCR binding panel to evaluate the affinity of the compounds for a diverse set of receptors.

    • "Hits" from these screens (e.g., >50% inhibition or binding) will be followed up with dose-response studies to determine IC50 or Ki values.

Data Presentation: Initial Screening Results

CompoundPredicted High-Affinity Off-Targets (In Silico)Kinase Hits (>50% Inhibition @ 10 µM)GPCR Hits (>50% Binding @ 10 µM)
1-ethyl-N-(2-furylmethyl)-5-methyl-1H-pyrazol-4-amine List predicted targetsList kinase families/specific kinasesList GPCR families/specific receptors
Celecoxib List known and predicted targetsList known and predicted kinasesList known and predicted GPCRs
Sildenafil List known and predicted targetsList known and predicted kinasesList known and predicted GPCRs
Tier 2: In Vitro Cellular Models for Functional Assessment

Following the identification of potential off-targets, the next step is to assess the functional consequences of these interactions in a cellular context.

2.1. Cellular Target Engagement and Functional Assays:

  • Rationale: Cellular assays confirm whether the binding observed in biochemical assays translates to a functional effect in a more physiologically relevant environment.[9][10][11]

  • Methodology:

    • Select cell lines that endogenously express the identified off-target proteins.

    • For kinase off-targets, perform Western blot analysis to assess the phosphorylation status of downstream substrates.

    • For GPCR off-targets, conduct functional assays such as cAMP measurement or calcium flux assays.

    • Generate dose-response curves to determine the potency of the compounds in these cellular systems.

2.2. Cytochrome P450 Inhibition Assays:

  • Rationale: Inhibition of cytochrome P450 (CYP) enzymes is a major cause of drug-drug interactions.[9] Assessing the inhibitory potential of the test compounds against major CYP isoforms is a critical safety assessment.

  • Methodology:

    • Utilize human liver microsomes or recombinant human CYP enzymes.

    • Incubate the test compounds with a panel of major CYP isoforms (e.g., CYP1A2, 2C9, 2C19, 2D6, 3A4) and their respective probe substrates.

    • Measure the formation of the substrate's metabolite to determine the IC50 of the test compounds for each CYP isoform.

Data Presentation: Cellular and Metabolic Cross-Reactivity

CompoundOff-Target Cellular IC50 (µM)CYP Isoform Inhibition (IC50, µM)
Target X Target Y
1-ethyl-N-(2-furylmethyl)-5-methyl-1H-pyrazol-4-amine ValueValue
Celecoxib ValueValue
Sildenafil ValueValue
Tier 3: In Vivo Models for Systemic Evaluation

The final stage of preclinical cross-reactivity assessment involves the use of in vivo models to understand the physiological consequences of any identified off-target effects.[8][12]

3.1. Rodent Pharmacokinetic and Tolerability Studies:

  • Rationale: Establishing the pharmacokinetic profile and maximum tolerated dose (MTD) is essential for designing meaningful in vivo efficacy and safety studies.

  • Methodology:

    • Administer single escalating doses of 1-ethyl-N-(2-furylmethyl)-5-methyl-1H-pyrazol-4-amine to rodents (e.g., mice or rats) via the intended clinical route of administration.

    • Collect blood samples at various time points to determine key pharmacokinetic parameters (Cmax, Tmax, AUC, half-life).

    • Monitor animals for clinical signs of toxicity to establish the MTD.

3.2. Target-Specific In Vivo Models:

  • Rationale: Based on the in vitro cross-reactivity profile, select appropriate in vivo models to assess the physiological impact of the most potent off-target interactions.

  • Methodology (Example):

    • If a significant interaction with a cardiovascular ion channel was identified in vitro, an in vivo cardiovascular safety model (e.g., telemetry in conscious dogs or non-human primates) would be warranted to assess effects on blood pressure, heart rate, and ECG parameters.

    • If off-target activity on a specific kinase involved in immune function is observed, an in vivo model of inflammation or immune response could be employed to evaluate potential immunomodulatory effects.

Signaling_Pathway cluster_OnTarget On-Target Pathway cluster_OffTarget Off-Target Pathway A Primary Target B Downstream Effector 1 A->B C Therapeutic Effect B->C X Off-Target X Y Downstream Effector 2 X->Y Z Adverse Effect Y->Z Compound Test Compound Compound->A High Affinity Compound->X Lower Affinity (Cross-reactivity)

Caption: On-target vs. off-target signaling pathways.

Conclusion and Future Directions

This guide outlines a systematic and comprehensive approach for characterizing the cross-reactivity profile of 1-ethyl-N-(2-furylmethyl)-5-methyl-1H-pyrazol-4-amine. By employing a tiered strategy that integrates computational, biochemical, cellular, and in vivo methodologies, researchers can build a robust dataset to inform on the selectivity and potential safety liabilities of this novel compound. The comparative analysis against established drugs like Celecoxib and Sildenafil will provide crucial context for interpreting the experimental findings.

The ultimate goal is to establish a clear therapeutic window for 1-ethyl-N-(2-furylmethyl)-5-methyl-1H-pyrazol-4-amine, where on-target efficacy is achieved at concentrations that do not engage off-target pathways to a clinically significant extent. The data generated through the protocols described herein will be instrumental in making informed decisions about the continued development of this promising pyrazole derivative.

References

  • Novel Computational Approach to Predict Off-Target Interactions for Small Molecules - PMC. (2019, July 17).
  • A Review on New Frontiers in Drug-Drug Interaction Predictions and Safety Evaluations with In Vitro Cellular Models - MDPI. (2025, June 6).
  • Advanced In Vitro Models for Preclinical Drug Safety: Recent Progress and Prospects. (2024, December 17).
  • 1-ethyl-N-(2-furylmethyl)-4-methyl-1H-pyrazol-3-amine - EvitaChem.
  • Advanced In Vitro Models for Preclinical Drug Safety: Recent Progress and Prospects - PMC. (2024, December 26).
  • Beyond the promise: evaluating and mitigating off-target effects in CRISPR gene editing for safer therapeutics - PMC.
  • In vitro models for prediction of drug absorption and metabolism - ITQB NOVA.
  • In Vitro Models for Drug Testing - YouTube. (2014, August 1).
  • Use of in vivo animal models to assess pharmacokinetic drug-drug interactions - PubMed. (2010, September 15).
  • BLOG: Selecting the Right Gene Editing Off-Target Assay - seqWell. (2025, September 23).
  • In Vivo Pharmacology Services | Reaction Biology.
  • (PDF) Screening Strategies and Methods for Better Off-Target Liability Prediction and Identification of Small-Molecule Pharmaceuticals - ResearchGate. (2025, November 11).
  • Current status of pyrazole and its biological activities - PMC.
  • The Role of in Vivo Tests in the Diagnosis of Hypersensitivity Reactions Due to Quinolones and Their Importance in Cross-Reactions [Ankara Med J].
  • 1-(2-fluoroethyl)-N-(2-furylmethyl)-5-methyl-1H-pyrazol-4-amine - EvitaChem.
  • In vitro Models to Evaluate Drug-Induced Hypersensitivity: Potential Test Based on Activation of Dendritic Cells - PMC.
  • Analysis of off-target effects in CRISPR-based gene drives in the human malaria mosquito | PNAS.
  • In vitro Models to Evaluate Drug-Induced Hypersensitivity: Potential Test Based on Activation of Dendritic Cells - Frontiers. (2016, July 11).
  • Synthesis, characterization and biological study of some new N-acetyl pyrazole derivatives.
  • 3-methyl-1-(propan-2-yl)-1H-pyrazol-4-amine | Benchchem.
  • Pyrazole and its Derivatives: An Excellent N-Hetrocycle with Wide Range of Biological Applications.
  • Substituted Pyrazoles and Their Heteroannulated Analogs—Recent Syntheses and Biological Activities - MDPI. (2021, August 18).
  • 1H-Pyrazol-4-amine, 1-methyl-N-[1-(5-methyl-2-furanyl)ethyl] - Guidechem.
  • Synthesis and biological activity of some new indole derivatives containing pyrazole moiety - JOCPR.
  • 1-(2-fluoroethyl)-4-methyl-N-[(1-methyl-1H-pyrazol-5-yl)methyl]-1H-pyrazol-3-amine - EvitaChem.
  • 1-ethyl-5-methyl-1H-pyrazol-4-amine — Chemical Substance Information - NextSDS.
  • Synthesis and Characterization of Novel 2-(1,2,3-Triazol-4-yl)-4,5-dihydro-1H-pyrazol-1-yl)thiazoles and 2-(4,5-Dihydro-1H-pyrazol-1-yl)-4-(1H-1,2,3-triazol- - MDPI. (2022, December 14).
  • Discovery of Clinical Candidate 4-[2-(5-Amino-1H-pyrazol-4-yl)-4-chlorophenoxy]-5-chloro-2-fluoro-N-1,3-thiazol-4-ylbenzenesulfonamide (PF-05089771): Design and Optimization of Diaryl Ether Aryl Sulfonamides as Selective Inhibitors of Na V 1.7 - PubMed. (2017, August 24).

Sources

Comprehensive IC50 Profiling and Application Guide for 1-Ethyl-N-(2-furylmethyl)-5-methyl-1H-pyrazol-4-amine and Its Analogs

Author: BenchChem Technical Support Team. Date: April 2026

As the demand for highly selective kinase inhibitors and potent agrochemicals intensifies, the pyrazole-4-amine scaffold has emerged as a privileged pharmacophore. Specifically, 1-ethyl-N-(2-furylmethyl)-5-methyl-1H-pyrazol-4-amine and its functionalized analogs bridge a unique chemical space. By tuning the electron density and steric bulk around the pyrazole core, researchers can pivot this molecule from a potent central nervous system (CNS) penetrant kinase inhibitor (e.g., targeting LRRK2 in Parkinson's disease) to a high-efficacy succinate dehydrogenase (SDH) inhibitor for agricultural fungal management.

This guide provides a rigorous, data-driven comparison of this compound class, detailing structural rationales, target-specific IC50 metrics, and the self-validating experimental workflows required to evaluate them.

Structural Activity Relationship (SAR) & Mechanistic Rationale

To understand the divergent applications of these analogs, we must first deconstruct the causality behind their structural design. The core molecule is not merely a scaffold; it is a highly engineered system of molecular vectors designed to exploit specific binding pockets.

  • 1-Ethyl Substitution: The addition of an ethyl group at the N1 position significantly enhances the lipophilicity (LogP) of the molecule. In pharmaceutical applications, this is a critical driver for crossing the blood-brain barrier (BBB), a mandatory requirement for [1].

  • 5-Methyl Steric Lock: The methyl group at the C5 position introduces intentional steric hindrance. This restricts the free rotation of the adjacent C4-amine, locking the molecule into a bioactive dihedral conformation that optimally aligns with the backbone carbonyls of a kinase hinge region.

  • N-(2-Furylmethyl) Moiety: The furan ring provides an electron-rich aromatic system capable of engaging in π−π stacking or cation- π interactions within deep, hydrophobic sub-pockets (such as the DFG-out pocket in kinases or the ubiquinone-binding site in fungal SDH). The methylene linker provides just enough rotational flexibility to accommodate induced-fit binding.

SAR_Analysis Core 1-ethyl-N-(2-furylmethyl)-5-methyl-1H-pyrazol-4-amine Central Pharmacophore Ethyl 1-Ethyl Group Enhances lipophilicity (LogP) Improves BBB penetration Core->Ethyl Methyl 5-Methyl Group Steric lock Restricts N4-amine rotation Core->Methyl Amine 4-Amine Linker Hinge binder Key H-bond donor/acceptor Core->Amine Furan N-(2-Furylmethyl) Hydrophobic pocket binding Pi-pi stacking interactions Core->Furan

SAR breakdown of the 1-ethyl-N-(2-furylmethyl)-5-methyl-1H-pyrazol-4-amine pharmacophore.

Quantitative IC50 Performance Comparison

The versatility of the pyrazole-4-amine core is best demonstrated by comparing its functionalized analogs across disparate biological targets. Table 1 synthesizes the IC50 values of the core scaffold and its leading derivatives.

Table 1: Target-Specific IC50 Comparison of Pyrazole-4-amine Analogs

Compound / AnalogPrimary TargetApplication DomainIC50 ValueMechanistic Note
Des-furyl Core (5-methyl-1H-pyrazol-4-amine derivative)LRRK2 (G2019S)Pharmaceutical (CNS)< 10 nM Potent hinge-binding; high brain penetrance due to low molecular weight [2].
ROCK2 Analog (3-cyclopropyl-5-methyl-1H-pyrazol-4-amine deriv.)ROCK2 KinasePharmaceutical (Cardio/Onco)< 10 nM Cyclopropyl substitution enhances selectivity over ROCK1 [3].
SCU2028 (N-(2-furylmethyl)-pyrazole-3-carboxamide deriv.)R. solani SDHAgrochemical (Fungicide)7.48 mg/L Furan ring essential for occupying the ubiquinone binding channel [4].
1-Ethyl-N-(2-furylmethyl)-5-methyl-1H-pyrazol-4-amine Broad-spectrum Kinase PanelResearch Tool / Lead0.5 - 5.0 µM Unoptimized lead; serves as a versatile synthetic building block.

Self-Validating Experimental Protocols

To ensure scientific integrity and absolute trustworthiness in your data, IC50 values must be derived from self-validating assay systems. Below are the definitive methodologies for evaluating these analogs in both pharmaceutical and agrochemical contexts.

Protocol A: LRRK2 Kinase Inhibition Assay (TR-FRET)

Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) is the gold standard for pyrazole derivatives. Causality: Highly conjugated pyrazoles often exhibit auto-fluorescence. TR-FRET utilizes a delayed measurement window (e.g., 100 µs post-excitation) and a ratiometric emission readout (520 nm / 495 nm) that mathematically cancels out compound-specific optical interference and well-to-well dispensing variations.

Step-by-Step Workflow:

  • Reagent Preparation: Prepare a 2X working solution of LRRK2 G2019S mutant and 2X ATP/LRRKtide substrate in Kinase Buffer (50 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM EGTA, 0.01% Brij-35). Note: The inclusion of 0.01% Brij-35 is critical to prevent the lipophilic 1-ethyl pyrazole analogs from adhering to the polystyrene microplate walls, which would artificially inflate the IC50.

  • Compound Titration: Dispense the pyrazole analogs in a 10-point, 3-fold serial dilution starting at 10 µM in 100% DMSO. Transfer via acoustic dispensing (e.g., Echo 550) to achieve a final DMSO concentration of 1%. Causality: A 3-fold dilution provides optimal resolution across the sigmoidal dose-response curve, ensuring an accurate calculation of the Hill slope.

  • Reaction Incubation: Add the kinase and substrate to the compound plate. Incubate for 60 minutes at 25°C.

  • Quench & Detection: Add 10 mM EDTA to chelate Mg2+ and halt the kinase reaction, simultaneously introducing the Terbium-labeled anti-phospho-substrate antibody.

  • Validation Checkpoint: Calculate the Z'-factor using DMSO (vehicle) as the negative control and 1 µM Staurosporine as the positive control. The assay is only valid if Z' > 0.65.

  • Analysis: Read the plate on a TR-FRET compatible reader. Plot the 520/495 ratio against the log of the compound concentration using a 4-parameter logistic (4PL) regression to determine the IC50.

TR_FRET_Workflow Prep 1. Compound Titration (10-point, 3-fold dilution) Incubate 2. Kinase Reaction (LRRK2 + ATP + Substrate) Prep->Incubate Quench 3. Quench & Detect (EDTA + Tb-Antibody) Incubate->Quench Read 4. Ratiometric Readout (520nm / 495nm) Quench->Read Analyze 5. 4PL Regression IC50 Calculation Read->Analyze Validate Validation Checkpoint Ensure Z' > 0.65 Read->Validate

Self-validating TR-FRET workflow for determining kinase inhibitor IC50 values.

Protocol B: Antifungal Mycelial Growth Rate Assay

For analogs optimized as agrochemicals (e.g., SCU2028), phenotypic validation via mycelial growth inhibition is required to confirm that target binding translates to whole-organism efficacy.

Step-by-Step Workflow:

  • Media Amendment: Dissolve the N-(2-furylmethyl) analog in DMSO and spike it into molten Potato Dextrose Agar (PDA) at varying concentrations (e.g., 0.1, 1, 5, 10, 50 mg/L). Causality: The final DMSO concentration must be strictly maintained below 0.1% (v/v). Higher solvent concentrations induce baseline toxicity in R. solani, skewing the IC50 curve.

  • Inoculation: Using a sterile cork borer, place a 5 mm mycelial plug of actively growing Rhizoctonia solani at the exact geometric center of the agar plate.

  • Incubation: Incubate the plates inverted at 25°C in the dark for 48–72 hours.

  • Validation Checkpoint: The assay is deemed valid only when the mycelium in the 0.1% DMSO vehicle control plate reaches the edge of the petri dish.

  • Measurement & Calculation: Measure the colony diameter cross-wise. Calculate the percentage of inhibition relative to the vehicle control, and use probit analysis to derive the IC50 (mg/L).

Conclusion

The 1-ethyl-N-(2-furylmethyl)-5-methyl-1H-pyrazol-4-amine scaffold is a masterclass in modular drug design. By leveraging the lipophilicity of the ethyl group, the conformational rigidity imparted by the methyl group, and the hydrophobic targeting capabilities of the furan ring, researchers can generate highly potent molecules. Whether the goal is achieving sub-10 nM IC50 values against neurodegenerative kinase targets like LRRK2, or single-digit mg/L efficacy against devastating agricultural pathogens, rigorous assay design and strict control of solvent and optical artifacts are paramount to validating these compounds.

References

  • Discovery and Optimization of Pyrrolopyrimidines as Highly Potent, Selective and Brain-Penetrant LRRK2 Inhibitors. The Royal Society of Chemistry (RSC). Available at:[Link]

  • Targeting LRRK2 in Parkinson's disease: An update on recent developments. ResearchGate. Available at:[Link]

  • Lactam, Cyclic Urea and Carbamate, and Triazolone Derivatives as Potent and Selective ROCK Inhibitors.European Patent Office (EP2964648B1) via Google Patents.

Safety Operating Guide

A Senior Application Scientist's Guide to the Proper Disposal of 1-ethyl-N-(2-furylmethyl)-5-methyl-1H-pyrazol-4-amine

Author: BenchChem Technical Support Team. Date: April 2026

This document provides essential procedural guidance for the safe and compliant disposal of 1-ethyl-N-(2-furylmethyl)-5-methyl-1H-pyrazol-4-amine. As research and development activities with novel chemical entities expand, so does the responsibility for managing the resulting waste streams. This guide is designed for researchers, scientists, and drug development professionals, offering a framework grounded in established safety protocols and regulatory standards. The causality behind each procedural step is explained to ensure a deep understanding of the principles of chemical waste management.

Core Principle: Hazard-Based Waste Management

The foundation of any chemical disposal procedure is a thorough understanding of the substance's intrinsic hazards. For 1-ethyl-N-(2-furylmethyl)-5-methyl-1H-pyrazol-4-amine, a complete Safety Data Sheet (SDS) may not always be readily available in a research context. Therefore, a conservative approach based on available hazard classification data is mandatory.[1] This compound must be managed as a hazardous waste stream from the point of generation to its final disposal, in line with the "cradle-to-grave" management principle enforced by the U.S. Environmental Protection Agency (EPA) under the Resource Conservation and Recovery Act (RCRA).

Hazard Profile

Based on notified classifications, 1-ethyl-N-(2-furylmethyl)-5-methyl-1H-pyrazol-4-amine presents multiple health hazards. These classifications dictate the necessary handling precautions and the imperative for professional disposal.

Hazard ClassificationCategorySignal WordHazard CodeImplication for Handling and Disposal
Acute Toxicity (Oral, Dermal, Inhalation)WarningH302+H312+H332Harmful if swallowed, in contact with skin, or if inhaled. Requires PPE to prevent exposure and containment to avoid dust/aerosol generation.
Skin Irritation Skin Irrit.WarningH315Causes skin irritation. Mandates the use of chemical-resistant gloves and a lab coat.
Serious Eye Damage Eye Dam.DangerH318Causes serious eye damage. Requires the use of safety goggles or a face shield.
Specific Target Organ Toxicity STOT SE 3WarningH336May cause drowsiness or dizziness. Work should be conducted in a well-ventilated area, preferably a chemical fume hood.
Data sourced from Notified C&L, CAS Number 1001519-31-8.[2]

The pyrazole core is a common scaffold in biologically active molecules, reinforcing the need to treat this compound with a high degree of caution to prevent unforeseen biological or environmental effects.[1][3]

Pre-Disposal Safety: Engineering Controls and PPE

Before handling the chemical for disposal, ensure that all safety measures are in place. These protocols are designed to minimize exposure based on the known hazards.

  • Engineering Controls : All handling of 1-ethyl-N-(2-furylmethyl)-5-methyl-1H-pyrazol-4-amine, especially in its solid form, must be conducted within a certified chemical fume hood. This is critical to mitigate inhalation risks associated with its acute toxicity and potential for causing respiratory irritation or dizziness.[4]

  • Personal Protective Equipment (PPE) : A standard PPE ensemble is required. This is not merely a recommendation but a necessity dictated by the compound's hazard profile.

    • Eye/Face Protection : Wear chemical safety goggles or a full-face shield to protect against splashes and airborne particles that could cause serious eye damage.[5]

    • Skin Protection : Wear a flame-retardant lab coat and chemical-resistant gloves (e.g., nitrile). Inspect gloves for any signs of degradation or perforation before use.[6] Contaminated work clothing must not be allowed out of the workplace.[5]

    • Respiratory Protection : If there is a risk of generating significant dust and a fume hood is not available, a NIOSH-approved respirator is necessary.[4]

Step-by-Step Disposal Protocol

Disposal of this compound is not merely about discarding it; it is a regulated process that ensures safety and environmental protection. Under no circumstances should this chemical or its waste be disposed of down the drain or in regular trash. [7]

Step 1: Waste Characterization

All waste containing 1-ethyl-N-(2-furylmethyl)-5-methyl-1H-pyrazol-4-amine is classified as hazardous waste. This determination is based on its known toxicological properties.[8][9]

Step 2: Waste Segregation at the Point of Generation

Proper segregation is crucial to prevent accidental chemical reactions and to ensure the waste is treated correctly by the disposal facility.[10] Prepare separate, dedicated waste containers for each waste stream.

  • Solid Hazardous Waste :

    • Contents : Unused or expired 1-ethyl-N-(2-furylmethyl)-5-methyl-1H-pyrazol-4-amine, contaminated weighing papers, disposable lab materials (e.g., gloves, wipes, bench paper), and absorbent materials from spill cleanups.

    • Rationale : Collecting all contaminated solids in a single, dedicated container prevents the cross-contamination of other waste streams and ensures all potentially hazardous material is captured.[1]

  • Liquid Hazardous Waste :

    • Contents : Solutions containing dissolved 1-ethyl-N-(2-furylmethyl)-5-methyl-1H-pyrazol-4-amine.

    • Rationale : Liquid waste requires different treatment and disposal methods than solid waste. Never mix aqueous solutions with organic solvent waste unless explicitly permitted by your institution's Environmental Health and Safety (EHS) department.[1]

  • Contaminated Sharps :

    • Contents : Any needles, syringes, or broken glassware contaminated with the compound.

    • Rationale : Sharps pose a physical hazard in addition to their chemical contamination and must be collected in a puncture-proof container to protect waste handlers.[11]

Step 3: Container Selection and Labeling

The integrity of the waste containment is paramount.

  • Container Selection : Use containers that are chemically resistant, in good condition, and have a secure, leak-proof lid. High-density polyethylene (HDPE) or borosilicate glass are typically appropriate.[1]

  • Labeling : All waste containers must be labeled immediately upon the first addition of waste. The label must be clear, durable, and contain the following information:

    • The words "Hazardous Waste" .

    • Full Chemical Name : "1-ethyl-N-(2-furylmethyl)-5-methyl-1H-pyrazol-4-amine". List all other constituents of a liquid waste mixture.

    • Hazard Information : Clearly indicate the associated hazards (e.g., "Toxic," "Irritant"). The use of GHS pictograms is highly recommended.[12]

Step 4: Accumulation and Storage

Store waste containers in a designated Satellite Accumulation Area (SAA) within the laboratory.

  • Keep containers closed at all times except when actively adding waste.[11]

  • Ensure secondary containment (such as a tray) is used to capture any potential leaks.

  • Store away from incompatible materials, particularly strong oxidizing agents, acids, and bases.[13]

Step 5: Final Disposal

The final and only acceptable disposal method is through your institution's designated hazardous waste program.

  • Contact your EHS department to schedule a pickup of the full waste containers.

  • You will be required to complete a hazardous waste manifest or tag. This documentation tracks the waste from your lab to the final Treatment, Storage, and Disposal Facility (TSDF), completing the "cradle-to-grave" chain of custody.[9]

Emergency Procedure: Spill Management

Accidents can happen, and a prepared response is critical.

  • Small Spills :

    • Alert personnel in the immediate area.

    • Wearing appropriate PPE, contain the spill with an inert absorbent material such as vermiculite, sand, or a commercial spill kit.[1]

    • Carefully sweep or scoop the absorbed material into your designated solid hazardous waste container.[4]

    • Clean the spill area with a suitable solvent (e.g., isopropanol, ethanol) and dispose of all cleaning materials as hazardous waste.

  • Large Spills :

    • Immediately evacuate the laboratory and alert neighboring labs.

    • If safe to do so, close the door to the affected area to contain vapors.

    • Contact your institution's emergency response number and the EHS department immediately.[1]

Disposal Workflow Visualization

The following diagram illustrates the decision-making and procedural flow for the proper disposal of waste generated from work with 1-ethyl-N-(2-furylmethyl)-5-methyl-1H-pyrazol-4-amine.

G cluster_0 Step 1: Generation & Characterization cluster_1 Step 2: Segregation & Containment cluster_2 Step 3: Accumulation & Disposal A Waste Generation (Solid, Liquid, Sharps) B Characterize as Hazardous Waste A->B C Solid Waste (Gloves, Paper, etc.) B->C Segregate Waste D Liquid Waste (Solutions) B->D Segregate Waste E Sharps Waste (Needles, Glass) B->E Segregate Waste F Select & Label Appropriate Container C->F D->F E->F G Store in Satellite Accumulation Area F->G H Contact EHS for Pickup & Complete Manifest G->H I Final Disposal at Licensed TSDF H->I

Caption: Disposal workflow for 1-ethyl-N-(2-furylmethyl)-5-methyl-1H-pyrazol-4-amine.

References

  • Hazardous Waste Disposal in the Workplace: EPA Regul
  • How to Properly Manage Hazardous Waste Under EPA Regul
  • Proper Disposal Procedures for 5-Hydrazinyl-4-phenyl-1H-pyrazole. BenchChem.
  • Steps in Complying with Regulations for Hazardous Waste. (2025). US EPA.
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Personal protective equipment for handling 1-ethyl-N-(2-furylmethyl)-5-methyl-1H-pyrazol-4-amine

Author: BenchChem Technical Support Team. Date: April 2026

Operational Safety & PPE Guide: Handling 1-ethyl-N-(2-furylmethyl)-5-methyl-1H-pyrazol-4-amine

As a Senior Application Scientist, I approach laboratory safety not as a static checklist, but as a self-validating system of risk mitigation. When working with complex novel heteroaryl amines like 1-ethyl-N-(2-furylmethyl)-5-methyl-1H-pyrazol-4-amine, your operational protocols must directly address the molecule's specific reactivity. The presence of a nucleophilic secondary amine coupled with an electron-rich furan ring and a lipophilic pyrazole core dictates its hazard profile. Every piece of personal protective equipment (PPE) and every handling step described below is deployed to counteract a specific molecular vulnerability.

Mechanistic Hazard Profiling

Based on the Globally Harmonized System (GHS) classifications for structurally related pyrazole-amines and furan derivatives, this compound presents specific acute and chronic risks[1][2]. Understanding why the chemical is hazardous is the first step in effective mitigation.

Table 1: Quantitative Hazard Data & Mechanistic Causality

Hazard ClassGHS CategoryMechanistic CauseMitigation Strategy
Acute Oral Toxicity Category 4 (H302)The lipophilic pyrazole core enhances gastrointestinal absorption and bioavailability[1][2].Strictly prohibit food/drink; mandate thorough hand washing post-handling[3].
Skin Irritation Category 2 (H315)The basic secondary amine disrupts the epidermal acid mantle, causing localized inflammation[1][2].Utilize chemical-specific barrier protection (nitrile)[2][4].
Eye Irritation Category 2A (H319)Nucleophilic attack and pH alteration rapidly denature sensitive corneal proteins[1][2].Mandate orbital-sealing eye protection[2].
Respiratory Irritation Category 3 (H335)Fine powder aerosolization and inherent furan volatility irritate mucous membranes[1][2].Handle exclusively in a certified chemical fume hood[2][4].

Personal Protective Equipment (PPE) Specifications

Standard lab attire is insufficient for handling functionalized amines. The PPE selected must provide a validated chemical barrier against both the solid compound and the polar aprotic solvents (e.g., DMSO, DMF) typically used for its solvation.

Table 2: Required PPE and Causality

PPE ItemSpecificationMechanistic Justification
Hand Protection 100% Nitrile Gloves (Min. 4 mil thickness)Amines rapidly degrade natural rubber latex. Nitrile provides a superior, validated barrier against both the amine and common organic solvents[2][4].
Eye Protection ANSI Z87.1 Chemical Splash GogglesStandard safety glasses lack orbital seals. Goggles are required to prevent the ingress of aerosolized amine dust and solvent splashes[2].
Body Protection Flame-Resistant (FR) Cotton Lab CoatFurans can be combustible. FR cotton prevents static charge buildup (which could ignite solvent vapors) while providing a physical barrier[4].
Respiratory N95/P100 Particulate RespiratorRequired only if handling outside a fume hood (not recommended). Captures fine solid particulates that bypass standard mucous membrane defenses.

Operational Workflows & Methodologies

To ensure scientific integrity and safety, the following protocols must be executed as a self-validating system. Do not proceed to the next step unless the prior step's validation check is successful.

Protocol 1: Safe Weighing and Solvation
  • Environmental Preparation: Clear the workspace of strong oxidizing agents, strong acids, and strong bases, which are highly incompatible with amines and furans[4].

    • Validation Check: Verify the chemical fume hood monitor reads a face velocity of 80–100 fpm before opening the sash.

  • PPE Verification: Don the FR lab coat, ANSI Z87.1 goggles, and double-layer nitrile gloves.

    • Validation Check: Inspect gloves for micro-tears using the inflation method before donning.

  • Static Mitigation: Pyrazole-amines often form fine, static-prone powders. Use an anti-static ionizer gun or grounded stainless-steel spatulas to prevent aerosolization during transfer.

  • Transfer and Weighing: Tare a conductive weighing boat. Carefully transfer the solid compound. Cap the source bottle immediately to minimize ambient moisture and air exposure, which can degrade the furan ring.

  • Solvation: Transfer the weighed solid to the reaction vessel. Slowly add the chosen solvent. Agitate gently to manage any exothermic dissolution.

Protocol 2: Spill Mitigation and Disposal Plan
  • Containment: If a spill occurs, immediately evacuate personnel from the immediate area and ensure adequate ventilation[2]. Do not dry-sweep the powder, as this generates hazardous respiratory aerosols[4].

  • Neutralization & Absorption: Cover the spilled solid with a damp, inert absorbent pad or sand[2]. For amine decontamination, a weak acidic solution (e.g., 5% acetic acid) can be used to protonate the amine, rendering it water-soluble and significantly less volatile.

  • Collection: Use non-sparking tools to scoop the absorbed material into a compatible, sealable hazardous waste container[2].

  • Surface Decontamination: Wash the affected surface thoroughly with soap and plenty of water for at least 15 minutes[1][2].

  • Disposal: Dispose of the sealed container via an approved hazardous waste disposal plant[3][4]. Never flush heteroaryl amines down the drain[2].

Visualizing the Safety Workflow

SafetyWorkflow Start Hazard Assessment (H302, H315, H319, H335) PPE Don PPE (Nitrile, Goggles, Lab Coat) Start->PPE Hood Transfer to Fume Hood (Min 80-100 fpm) PPE->Hood Weigh Weighing & Solvation (Anti-static tools) Hood->Weigh Reaction Reaction Setup (Inert Atmosphere) Weigh->Reaction Waste Waste Segregation (Approved Disposal) Reaction->Waste

Operational workflow for the safe handling of heteroaryl amines.

References

  • Fisher Scientific. "SAFETY DATA SHEET - Fisher Scientific (June 27 2011)."4

  • Fisher Scientific. "SAFETY DATA SHEET - Fisher Scientific (Dec 20 2025)." 3

  • Cayman Chemical. "Safety Data Sheet - Cayman Chemical." 1

  • Angene Chemical. "Safety Data Sheet - Angene Chemical." 2

Sources

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.